molecular formula C4H10O2PS+ B3059414 Phosphonothioic acid, O,O-diethyl ester CAS No. 999-01-9

Phosphonothioic acid, O,O-diethyl ester

Cat. No.: B3059414
CAS No.: 999-01-9
M. Wt: 153.16 g/mol
InChI Key: RJODUASCKGDMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphonothioic acid, O,O-diethyl ester is a useful research compound. Its molecular formula is C4H10O2PS+ and its molecular weight is 153.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

diethoxy(sulfanylidene)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2PS/c1-3-5-7(8)6-4-2/h3-4H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJODUASCKGDMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[P+](=S)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2PS+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073245
Record name Phosphonothioic acid, O,O-diethyl ester
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Molecular Weight

153.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

999-01-9
Record name Diethyl thiophosphite
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonothioic acid, O,O-diethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-diethyl thiophosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.413
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL THIOPHOSPHITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYW485QH92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Phosphonothioic acid O,O-diethyl ester (CAS 999-01-9)

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonothioic acid O,O-diethyl ester, registered under CAS number 999-01-9, is a significant organophosphorus compound.[1][2][3] While not as widely known as some of its pesticide derivatives, it serves as a crucial intermediate in the synthesis of a variety of commercially important organothiophosphate insecticides and has applications in other areas of organic synthesis.[4][5][6] This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, reactivity, analytical methods, and safety considerations, designed to equip researchers and professionals with the detailed knowledge required for its effective and safe utilization.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a compound is paramount for its application in research and development. This section details the key physicochemical and spectroscopic characteristics of O,O-diethyl phosphonothioate.

Physicochemical Data

The physical and chemical properties of O,O-diethyl phosphonothioate are summarized in the table below.

PropertyValueSource
CAS Number 999-01-9[1][2]
Molecular Formula C4H11O2PS[1][2]
Molecular Weight 154.17 g/mol [2]
Appearance Colorless to light amber liquid[6]
Density 1.0735 g/cm³ at 20 °C[3]
Boiling Point 73-74 °C at 15 Torr[3]
160.9 °C at 760 mmHg[1]
Synonyms O,O-Diethyl phosphonothioate, Diethyl thiophosphite, Ethyl phosphonothioate, O,O-Diethyl thiophosphonate[1][3]
InChI InChI=1S/C4H11O2PS/c1-3-5-7(8)6-4-2/h7H,3-4H2,1-2H3[3]
Canonical SMILES S=P(OCC)OCC[3]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of O,O-diethyl phosphonothioate.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the two ethoxy groups. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and phosphorus atoms. In H₂O, the shifts are reported as 1.26 ppm and 3.97 ppm.[7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display two distinct signals for the methyl and methylene carbons of the ethoxy groups. The chemical shifts provide information about the electronic environment of the carbon atoms.

  • ³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance): ³¹P NMR is a powerful tool for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus in O,O-diethyl phosphonothioate is sensitive to its oxidation state and the nature of the substituents. The presence of the thiocarbonyl group (P=S) results in a characteristic downfield shift compared to its phosphate (P=O) analog. Theoretical calculations have been used to interpret the ³¹P NMR chemical shifts of thiophosphates, highlighting the importance of solvent effects and relativistic considerations for accurate predictions.[8][9] For O-aryl-O,O-diethylthiophosphates, the ³¹P chemical shift is typically in the range of 61.7–63.6 ppm.[10]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of O,O-diethyl phosphonothioate will likely show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to involve the loss of ethoxy groups and other characteristic fragments. Studies on protonated O,O-diethyl O-aryl phosphorothionates indicate that collision-activated dissociation leads to the loss of ethylene (C₂H₄) and that a thiono-thiolo rearrangement can occur.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum of O,O-diethyl phosphonothioate will exhibit characteristic absorption bands. Key absorptions are expected for the P=S (thiocarbonyl) stretch, P-O-C stretches, and C-H stretches of the ethyl groups.

Synthesis and Reactivity

The synthesis of O,O-diethyl phosphonothioate is most commonly achieved through the sulfurization of diethyl phosphite. This section outlines a general synthetic protocol and discusses the key reactivity of the compound.

Synthesis Protocol: Sulfurization of Diethyl Phosphite

This protocol describes a common method for the preparation of O,O-diethyl phosphonothioate.[12][13]

Materials:

  • Diethyl phosphite

  • Elemental sulfur (powdered)

  • Triethylamine

  • Solvent (e.g., Toluene or Monochlorobenzene)[13]

  • Aqueous sodium hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl phosphite and a slight molar excess of elemental sulfur in the chosen solvent.

  • Add a molar equivalent of triethylamine to the mixture. The triethylamine acts as a base to facilitate the reaction.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a dilute aqueous sodium hydroxide solution to remove any unreacted starting materials and acidic byproducts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude O,O-diethyl phosphonothioate.

  • Purify the product by vacuum distillation.

Synthesis_Workflow Start Start Step1 Dissolve Diethyl Phosphite and Sulfur in Solvent Start->Step1 Step2 Add Triethylamine Step1->Step2 Step3 Reflux Reaction Mixture Step2->Step3 Step4 Cool and Quench Step3->Step4 Step5 Aqueous Workup Step4->Step5 Step6 Dry and Concentrate Step5->Step6 Step7 Vacuum Distillation Step6->Step7 End Pure O,O-diethyl phosphonothioate Step7->End

Caption: General workflow for the synthesis of O,O-diethyl phosphonothioate.

Reactivity

The reactivity of O,O-diethyl phosphonothioate is centered around the phosphorus atom and the thiocarbonyl group.

  • Hydrolysis: Like other organophosphorus esters, O,O-diethyl phosphonothioate is susceptible to hydrolysis, particularly under alkaline conditions.[14][15][16] The hydrolysis can proceed via cleavage of the P-O or P-S bond, with the reaction rate being influenced by pH and temperature.[14][16] Studies on similar compounds have shown that alkaline hydrolysis follows second-order kinetics.[15]

  • Oxidation: The thiocarbonyl group (P=S) can be oxidized to a carbonyl group (P=O), converting the thiophosphate to its corresponding phosphate analog. This conversion is a key metabolic pathway for many organothiophosphate pesticides, often leading to a more potent acetylcholinesterase inhibitor.[7]

  • Thermal Decomposition: At elevated temperatures, trialkyl phosphorothioates can undergo thermal isomerization to the corresponding O,O,S-trialkyl phosphorothiolates, which can then decompose to yield dialkyl sulfides.[17] The decomposition of a related compound, S-2-diethylaminoethyl diethyl phosphorothioate, at 165°C yields triethylamine.[18]

Reactivity_Pathways Compound O,O-diethyl phosphonothioate Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Compound->Hydrolysis P-O/P-S cleavage Oxidation Oxidation (e.g., m-CPBA) Compound->Oxidation P=S to P=O Thermal Thermal Decomposition Compound->Thermal High Temperature Hydrolysis_Products Diethyl phosphonothioic acid + Ethanol Hydrolysis->Hydrolysis_Products Oxidation_Product O,O-diethyl phosphate Oxidation->Oxidation_Product Thermal_Products Isomerization and Decomposition Products Thermal->Thermal_Products

Caption: Key reactivity pathways of O,O-diethyl phosphonothioate.

Analytical Methodologies

The accurate quantification and identification of O,O-diethyl phosphonothioate are crucial for quality control, environmental monitoring, and metabolic studies. Gas chromatography (GC) is the primary analytical technique employed.

Gas Chromatography (GC)

GC offers excellent separation and sensitivity for the analysis of volatile and semi-volatile organophosphorus compounds.

  • Detectors:

    • Flame Photometric Detector (FPD): The FPD is highly selective and sensitive to phosphorus- and sulfur-containing compounds, making it ideal for the analysis of O,O-diethyl phosphonothioate in complex matrices. By using appropriate filters, the detector can be operated in either phosphorus or sulfur mode.

    • Nitrogen-Phosphorus Detector (NPD): The NPD is another selective detector that provides high sensitivity for phosphorus-containing compounds.

    • Mass Spectrometry (MS): GC coupled with a mass spectrometer (GC-MS) provides definitive identification based on the mass spectrum of the compound and its fragmentation pattern.

Sample Preparation

Proper sample preparation is critical to remove interfering matrix components and concentrate the analyte. A general procedure for the extraction of organophosphorus compounds from a solid matrix is outlined below.

Protocol: Solid-Phase Extraction (SPE)

  • Homogenization: Homogenize the solid sample (e.g., soil, food) with a suitable solvent such as acetonitrile or a mixture of acetone and dichloromethane.

  • Extraction: Perform extraction using techniques like sonication or Soxhlet extraction.

  • Cleanup: Pass the extract through an SPE cartridge containing a suitable sorbent (e.g., C18, Florisil) to remove interfering substances.

  • Elution: Elute the analyte from the SPE cartridge with an appropriate solvent.

  • Concentration: Concentrate the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for GC analysis.

Analytical_Workflow Sample Sample (e.g., soil, water) Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Concentration Evaporation Cleanup->Concentration Analysis GC-FPD / GC-MS Concentration->Analysis Result Quantification and Identification Analysis->Result

Caption: A typical analytical workflow for the determination of O,O-diethyl phosphonothioate.

Applications

The primary application of O,O-diethyl phosphonothioate is as a key intermediate in the synthesis of various organothiophosphate pesticides.[4] Its structure allows for further chemical modification to produce a range of active ingredients.

  • Pesticide Synthesis: It is a precursor to several widely used insecticides, including:

    • Parathion: A highly toxic insecticide and acaricide.

    • Chlorpyrifos: A broad-spectrum insecticide.[5]

    • Diazinon: A non-systemic insecticide used in agriculture and for pest control.[7]

The synthesis of these pesticides typically involves the reaction of O,O-diethyl phosphonothioate with a suitable electrophile to introduce the desired leaving group.

Safety and Toxicology

Organophosphorus compounds, as a class, exhibit a range of toxicities, primarily through the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[6]

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • In case of exposure, seek immediate medical attention.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

Phosphonothioic acid O,O-diethyl ester is a valuable chemical intermediate with significant applications in the agrochemical industry. A comprehensive understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in research and development. The analytical methods outlined in this guide provide a framework for its accurate quantification and identification. As with all organophosphorus compounds, strict adherence to safety protocols is paramount to mitigate potential health risks.

References

  • Meikle, R. W., & Youngson, C. R. (1978). The hydrolysis rate of chlorpyrifos, O-O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate, and its dimethyl analog, chlorpyrifos-methyl, in dilute aqueous solution. Archives of Environmental Contamination and Toxicology, 7(1), 13–22. [Link]

  • Seabolt, E. E., & Ford, W. T. (2003). Alkaline Hydrolysis of O,S-Diethyl Phenylphosphonothioate and p-Nitrophenyl Diethyl Phosphate in Latex Dispersions. Langmuir, 19(12), 4937–4941. [Link]

  • PubChem. (n.d.). O,O-diethyl phosphorothioate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, August 6). O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate: structural evidence of the decomposition product and its oxalate salt. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025, August 6). Chemical studies on insecticides II: The hydrolysis of OO′-diethyl- and -dimethyl-O″-p-nitrophenyl thiophosphonate (parathion and dimethylparathion (E 605)). [Link]

  • PubMed. (1997). Fragmentation of protonated O,O-diethyl O-aryl phosphorothionates in tandem mass spectral analysis. [Link]

  • RSC Publishing. (2025, October 27). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. [Link]

  • Royal Society of Chemistry. (n.d.). ¹H- and ¹³C-NMR for. [Link]

  • Material Science Research India. (n.d.). Thermal Degradation of Zinc-O, O-Diethyl Dithiophosphate. [Link]

  • Beilstein Journals. (2006, March 16). Synthesis of phosphorothioates using thiophosphate salts. [Link]

  • Organic Syntheses. (2017, November 8). Catalytic Enantioselective Addition of Diethyl Phosphite to N-Thiophosphinoyl Ketimines: Preparation of (R)-. [Link]

  • Revista Desafio Online. (n.d.). Novel Protocol for Synthesis of O,O-Dialkyl Monothiophospharic Acid Sodium Salt. [Link]

  • NIST WebBook. (n.d.). O,O-Diethyl S-eththionylmethyl phosphorothioate. [Link]

  • NIST WebBook. (n.d.). Phosphorodithioic acid, O,O-diethyl ester. [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Thermal decomposition of phosphorothioates. [Link]

  • PubChem. (n.d.). Demeton-O. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2019, May 15). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent. [Link]

  • RSC Publishing. (n.d.). La3+-catalyzed methanolysis of O,O-diethyl S-(p-nitrophenyl) phosphorothioate and O,O-diethyl S-phenyl phosphorothioate. Millions-fold acceleration of the destruction of V-agent simulants. [Link]

  • MDPI. (2019, May 15). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. [Link]

  • 31P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. (n.d.). [Link]

  • ResearchGate. (n.d.). 13 C NMR Chemical shifts of compounds 1-12. [Link]

  • ResearchGate. (2026, January 8). (PDF) Synthesis of phosphorothioates using thiophosphate salts. [Link]

  • SciSpace. (n.d.). Synthesis of O,O-diethyl arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate. [Link]

  • CAS Common Chemistry. (n.d.). Phosphonothioic acid, O,O-diethyl ester. [Link]

  • mzCloud. (2015, February 2). O O Diethyl thiophosphate. [Link]

  • RSC Publishing. (n.d.). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. [Link]

  • ACS Publications. (2021, May 19). Thermal Decomposition of Dimethyl Methylphosphonate on Size- Selected Clusters: A Comparative Study between Copper Metal and. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Compound Interest. (n.d.). a guide to 13c nmr chemical shift values. [Link]

  • Chemical Toxicity Database. (n.d.). RTECS NUMBER-TF0525000. [Link]

Sources

Physical properties of O,O-diethyl phosphonothioate (boiling point, density)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of O,O-diethyl phosphonothioate

Authored by a Senior Application Scientist

This guide provides a detailed examination of the core physical properties of O,O-diethyl phosphonothioate (CAS No: 999-01-9), specifically its boiling point and density. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of values to offer insights into the practical methodologies for their determination and the scientific rationale underpinning these techniques.

Introduction to O,O-diethyl phosphonothioate

O,O-diethyl phosphonothioate, with the chemical formula C4H11O2PS, is an organophosphorus compound of significant interest in various chemical research and industrial applications. Its structure, featuring a phosphonothioate core with two ethyl ester groups, imparts specific chemical reactivity and physical characteristics that are crucial for its handling, application, and synthesis. An accurate understanding of its physical properties, such as boiling point and density, is fundamental for process optimization, safety protocol development, and formulation design.

Core Physical Properties: Boiling Point and Density

The boiling point and density are critical physical constants that dictate the conditions for storage, handling, and use in chemical reactions. For O,O-diethyl phosphonothioate, these properties are influenced by its molecular weight, intermolecular forces, and the presence of the thiophosphoryl group.

Data Summary

The experimentally determined physical properties of O,O-diethyl phosphonothioate are summarized below. It is crucial to note the conditions under which these values were measured, as they significantly impact the results.

Physical PropertyValueConditionsSource
Boiling Point 67.5-68.5 °Cat 12 Torr[1]
70 °C (sublimes)at 10 Torr[1]
Density 1.0828 g/cm³at 20 °C[1]
Expert Commentary on the Properties

The reported boiling points are provided at reduced pressures (10 and 12 Torr), which strongly suggests that O,O-diethyl phosphonothioate is susceptible to decomposition at its atmospheric boiling point. This is a common characteristic of many organophosphorus compounds. Therefore, any purification by distillation must be performed under vacuum to preserve the integrity of the compound.

The density, measured at 1.0828 g/cm³ at 20 °C, indicates that it is slightly denser than water. This information is vital for process design, particularly in solvent extraction or reaction setups involving aqueous phases, where it would form the lower layer. Furthermore, accurate density values are essential for converting mass to volume for precise reagent measurement in synthesis protocols.

Experimental Determination of Physical Properties

The trustworthiness of physical property data hinges on robust and validated experimental protocols. As a Senior Application Scientist, the choice of methodology is guided by principles of accuracy, precision, sample economy, and safety.

Rationale for Method Selection

For a research or drug development setting, where sample quantity may be limited, it is imperative to select methods that are both accurate and require minimal material.

  • Density Determination: The use of a graduated cylinder and balance is a straightforward method suitable for initial estimations.[2][3] For higher accuracy, a volumetric flask or pycnometer is preferred as they allow for more precise volume measurements.[4] The core principle remains the same: density is the ratio of a substance's mass to its volume.[5]

  • Boiling Point Determination: Given the thermal sensitivity of O,O-diethyl phosphonothioate, a micro-boiling point determination using a Thiele tube is the most appropriate method.[6] This technique is ideal for small sample volumes (less than 0.5 mL) and provides an accurate boiling point at a specific pressure by observing the equilibrium between the liquid and vapor phases.[6][7] For larger quantities, a simple distillation setup could be employed, ensuring the temperature is measured at the vapor-condensate interface to avoid errors from superheating.[6][8]

Protocol 1: Density Determination of Liquid Samples

This protocol outlines the determination of density using a volumetric flask and an analytical balance, a method that provides a good balance of accuracy and simplicity.

Materials:

  • 10 mL or 25 mL Class A volumetric flask

  • Analytical balance (readable to ±0.0001 g)

  • Pasteur pipette

  • O,O-diethyl phosphonothioate sample

  • Thermometer

  • Constant temperature water bath

Procedure:

  • Preparation: Ensure the volumetric flask is clean and completely dry.

  • Mass of Empty Flask: Place the empty volumetric flask on the analytical balance and record its mass.

  • Temperature Equilibration: Place the sample and the volumetric flask in a constant temperature water bath set to 20.0 °C (or the desired temperature) and allow them to equilibrate for at least 15 minutes. Also, measure and record the temperature of the water bath.[2]

  • Filling the Flask: Carefully fill the volumetric flask with the O,O-diethyl phosphonothioate sample up to the calibration mark. Use a Pasteur pipette for the final addition to ensure the bottom of the meniscus is precisely on the mark.[4]

  • Mass of Filled Flask: Weigh the filled volumetric flask and record the mass.

  • Calculation:

    • Calculate the mass of the liquid by subtracting the mass of the empty flask from the mass of the filled flask.

    • The volume of the liquid is the calibrated volume of the flask (e.g., 10.00 mL).

    • Calculate the density using the formula: Density = Mass / Volume .[9]

  • Validation: Repeat the measurement at least twice to ensure reproducibility.

Protocol 2: Micro-Boiling Point Determination (Thiele Tube Method)

This protocol describes the determination of the boiling point for a small liquid sample under reduced pressure.

Materials:

  • Thiele tube filled with mineral oil

  • Thermometer

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire to attach the test tube to the thermometer

  • Heating source (Bunsen burner or heating mantle)

  • O,O-diethyl phosphonothioate sample

Procedure:

  • Sample Preparation: Add approximately 0.2-0.3 mL of O,O-diethyl phosphonothioate to the small test tube.

  • Capillary Tube Insertion: Place the capillary tube, with the open end down, into the liquid in the test tube.[10]

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Thiele Tube Setup: Insert the thermometer and attached sample into the Thiele tube, making sure the heat-transfer oil level is above the sample.[6]

  • Heating: Gently heat the side arm of the Thiele tube.[7] This design ensures uniform heating of the oil via convection.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside and then the vapor of the boiling liquid.

  • Equilibrium Point: Continue heating until a steady and rapid stream of bubbles is observed. Then, remove the heat source.

  • Boiling Point Reading: The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[6] This indicates that the vapor pressure of the sample equals the atmospheric pressure inside the capillary.

  • Record Pressure: Record the ambient barometric pressure along with the boiling point. For boiling points at reduced pressure, the entire apparatus would need to be enclosed in a vacuum system.

Integrated Experimental Workflow

The accurate characterization of a chemical entity requires a logical flow of experimental procedures. The following diagram illustrates the workflow for determining the density and boiling point of O,O-diethyl phosphonothioate.

G cluster_0 Workflow for Physical Property Determination cluster_1 Density Determination cluster_2 Micro-Boiling Point Determination start Start: Obtain O,O-diethyl phosphonothioate Sample D1 1. Equilibrate Sample & Volumetric Flask to 20°C start->D1 BP1 1. Prepare Sample in Test Tube with Inverted Capillary start->BP1 D2 2. Measure Mass of Empty Flask (m1) D1->D2 D3 3. Fill Flask to Mark (V) D2->D3 D4 4. Measure Mass of Filled Flask (m2) D3->D4 D5 5. Calculate Mass (m = m2 - m1) D4->D5 D6 6. Calculate Density (ρ = m/V) D5->D6 end_node End: Characterized Physical Properties D6->end_node BP2 2. Assemble Thiele Tube Apparatus BP1->BP2 BP3 3. Heat Gently until Steady Bubbles Emerge BP2->BP3 BP4 4. Remove Heat and Observe Cooling BP3->BP4 BP5 5. Record Temperature (T) when Liquid Enters Capillary BP4->BP5 BP6 6. Record Boiling Point and Pressure (P) BP5->BP6 BP6->end_node

Caption: Workflow for determining the density and boiling point of O,O-diethyl phosphonothioate.

This workflow illustrates the parallel paths for determining density and boiling point from a single starting sample. Each step is designed to ensure accuracy and reliability in the final reported values, which are critical for subsequent research and development activities.

Conclusion

The physical properties of O,O-diethyl phosphonothioate, specifically a boiling point of 67.5-68.5 °C at 12 Torr and a density of 1.0828 g/cm³ at 20 °C, are foundational data points for its scientific and industrial use.[1] The compound's thermal lability necessitates purification via vacuum distillation. This guide provides not only the established values for these properties but also the detailed, validated experimental protocols required for their verification. Adherence to these rigorous methodologies ensures the generation of trustworthy and reproducible data, a cornerstone of scientific integrity in any research or development endeavor.

References

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 26). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • JoVE. (2015, June 15). Determining the Density of a Solid and Liquid. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Density of A Liquid. Retrieved from [Link]

  • University Handout. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • University of Karbala. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental. Retrieved from [Link]

  • University Website. (n.d.). Density of liquids. Retrieved from [Link]

Sources

Solubility of O,O-diethyl phosphonothioate in organic solvents

Technical Guide: Solubility & Solvent Selection for -Diethyl Phosphonothioate

Executive Summary & Chemical Identity


-Diethyl phosphonothioate12diethyl thiophosphite
  • IUPAC Name:

    
    -Diethyl phosphonothioate (or 
    
    
    -Diethyl thiophosphonate)[1][3][4]
  • Molecular Formula:

    
    [5]
    
  • Molecular Weight: 154.17 g/mol [5]

  • Physical State: Colorless to pale yellow liquid with a characteristic pungent odor.

  • Core Solubility Characteristic: Highly soluble in organic solvents (chlorinated, aromatic, polar aprotic); hydrolytically unstable in water.

Tautomeric Implications

Understanding the solubility of this compound requires acknowledging its tautomerism. In neutral organic solvents, the equilibrium overwhelmingly favors the thiono form (


Solubility Profile & Solvent Compatibility

The following data summarizes the solubility behavior of

Quantitative Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction and low-temp reactions. High miscibility due to dipole-dipole interactions.
Aromatic Toluene, Benzene, XyleneExcellent Preferred for reflux conditions.

-interactions stabilize the hydrophobic ethyl groups.
Polar Aprotic Acetonitrile (MeCN), THF, DMFExcellent Critical for Reactivity. Promotes ionization of the P-H bond in the presence of base, favoring nucleophilic substitution.
Alcohols Ethanol, MethanolGood Soluble, but risky . Potential for transesterification or solvolysis if acidic/basic catalysts are present.
Aliphatic Hexane, PentaneModerate Miscible, but phase separation may occur at low temperatures or with high concentrations of impurities.
Aqueous WaterIncompatible Hydrolysis Risk. Slowly hydrolyzes to diethyl phosphoric acid and

.
Critical Insight: The "Ambident" Solvent Effect

As a Senior Application Scientist, I must highlight that solubility is not just about dissolution; it is about directing reactivity.

  • In Non-Polar Solvents (Toluene): The molecule remains largely in the neutral

    
     form, suitable for radical additions.
    
  • In Polar Aprotic Solvents (MeCN/DMF): Upon deprotonation by a base (e.g., DBU or

    
    ), the solvent stabilizes the resulting anion 
    
    
    .
    • Hard Solvents favor the "Hard" Oxygen center.

    • Soft Solvents favor the "Soft" Sulfur center (S-alkylation).

Mechanistic Visualization

The following diagram illustrates the relationship between solvent choice, tautomeric equilibrium, and the resulting chemical pathways.

GSubstrateO,O-Diethyl phosphonothioate(EtO)2P(S)HNonPolarNon-Polar Solvent(Toluene, Hexane)Substrate->NonPolarDissolutionPolarAproticPolar Aprotic Solvent(MeCN, DMF) + BaseSubstrate->PolarAproticDissolution & IonizationRadicalPathRadical Mechanism(Homolytic P-H cleavage)NonPolar->RadicalPathInitiator addedAnionAmbident Anion[(EtO)2POS]-PolarAprotic->AnionDeprotonationS_AlkS-Alkylation(Soft Electrophile)Anion->S_AlkMajor Path (Thiolo effect)O_AlkO-Alkylation(Hard Electrophile)Anion->O_AlkMinor Path

Caption: Solvent influence on the reactivity landscape of O,O-diethyl phosphonothioate. Polar solvents facilitate anionic pathways, while non-polar solvents preserve the neutral species for radical chemistry.

Experimental Protocols

Protocol A: Solvent Selection for S-Alkylation (Synthesis of Phosphorothioates)

Objective: Maximize solubility of the salt form to ensure rapid reaction with alkyl halides.

  • Selection: Choose Acetonitrile (MeCN) (anhydrous).

    • Reasoning: MeCN dissolves both the organic phosphonothioate and the organic base (e.g., Triethylamine or DBU), while supporting the dissociation of the resulting salt.

  • Dissolution Step:

    • Charge reaction vessel with

      
      -diethyl phosphonothioate (1.0 equiv).
      
    • Add MeCN (10 mL per gram of substrate).

    • Observation: Solution should be clear and colorless.

  • Activation:

    • Add Base (e.g.,

      
       or DBU).
      
    • Note: If using inorganic bases (

      
      ), solubility may decrease; adding a phase transfer catalyst (e.g., TBAI) or switching to DMF is recommended.
      
Protocol B: Solubility Determination (Saturation Method)

Objective: Determine precise solubility limits for process scale-up.

  • Preparation: Add 1.0 g of

    
    -diethyl phosphonothioate to a 20 mL scintillation vial.
    
  • Titration: Add the target solvent in 100

    
    L aliquots under constant agitation (vortexing) at 25°C.
    
  • Endpoint: Record the volume required to reach a clear, single-phase solution.

  • Validation: Cool the solution to 0°C for 1 hour. Check for phase separation or oiling out (common in aliphatic hydrocarbons).

Safety & Handling (Solvation Risks)

  • Hydrolysis: In wet solvents (especially ethers or chlorinated solvents not stabilized), the compound hydrolyzes to release Hydrogen Sulfide (

    
    ) , a toxic gas. Always use anhydrous solvents.
    
  • Thermal Stability: Solutions in high-boiling solvents (e.g., Xylene) are stable up to 120°C, but prolonged heating above 150°C can cause thiono-thiol rearrangement.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6328650, Phosphonothioic acid, O,O-diethyl ester. Retrieved from [Link]

  • Kabachnik, M. I., et al.Tautomerism of organophosphorus compounds. Tetrahedron, 1960. (Foundational text on P(S)H vs P(O)SH equilibrium).
  • Entry 999-01-9. CAS Common Chemistry.[1][2][5] Retrieved from [Link][5]

Tautomeric Equilibrium of Diethyl Thiophosphite: Thiono vs. Thiolo Forms

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the tautomeric equilibrium of diethyl thiophosphite, focusing on the mechanistic distinction, characterization, and practical implications of the thiono and thiolo forms.

Technical Guide for Application Scientists & Process Chemists

Part 1: Executive Technical Overview

Diethyl thiophosphite (DETP) is a critical organophosphorus intermediate that exhibits a distinct prototropic tautomerism. Unlike its oxygen analogue (diethyl phosphite), which exists almost exclusively in the phosphonate form, DETP displays a more nuanced equilibrium that dictates its reactivity profile in synthesis and catalysis.

This guide addresses the Thiono-Thiolo Tautomerism :

  • Thiono Form (Major):

    
    -Diethyl 
    
    
    
    -phosphonothioate [
    
    
    ,
    
    
    bond].
  • Thiolo Form (Minor):

    
    -Diethyl thiophosphite [
    
    
    
    ,
    
    
    bond].

Understanding this equilibrium is not merely academic; it is the control lever for directing chemoselectivity between P-centered (Michaelis-Becker type) and S-centered (substitution) reactions.

Part 2: Mechanistic Architecture & Thermodynamics

The Equilibrium

The tautomeric shift involves the migration of a proton between the phosphorus atom and the sulfur atom, accompanied by a change in the oxidation state of the phosphorus center from formally V to III.


  • Thiono Form: Characterized by a tetracoordinate phosphorus. The

    
     bond is thermodynamically stable, and the 
    
    
    
    bond is relatively non-acidic (
    
    
    ). This is the dominant species (
    
    
    ) in neutral media.
  • Thiolo Form: Characterized by a tricoordinate phosphorus with a lone pair. The

    
     bond is more acidic, and the phosphorus center is highly nucleophilic.
    
Thermodynamic Drivers

The equilibrium lies heavily to the left (Thiono form) due to the high bond dissociation energy of the


 double bond compared to the 

single bond, despite the high energy of the

bond. However, the energy barrier for interconversion is solvent-dependent. Polar protic solvents can stabilize the Thiolo form via hydrogen bonding to the sulfur proton, though the Thiono form remains the major observable species by NMR.
Visualization of the Equilibrium

The following diagram illustrates the structural transformation and the key reactive orbitals involved.

Figure 1: Prototropic tautomerism showing the conversion between the stable Thiono form and the reactive Thiolo intermediate.

Part 3: Analytical Validation (Self-Validating Protocols)

To ensure scientific integrity, the identification of these forms must rely on quantitative spectroscopic methods. The


 NMR  spectrum is the definitive tool for distinguishing the tautomers based on chemical shift (

) and coupling constants (

).
NMR Characterization

The Thiono form is easily identified by a large one-bond coupling constant (


), splitting the phosphorus signal into a doublet. The Thiolo form, if observable (or trapped), appears as a singlet (decoupled) or shows a much smaller 

or

depending on the exact environment, but typically appears in the P(III) region.

Table 1: Spectroscopic Fingerprints of Diethyl Thiophosphite Tautomers

FeatureThiono Form (

)
Thiolo Form (

)
Causality / Notes

NMR Shift


P(III) is deshielded relative to P(V) due to lower coordination number.
Multiplicity Doublet (

)
Singlet (

) or broad
Direct

bond causes splitting in Thiono form.
Coupling (

)

N/A (or small

if H on S)
The large

value confirms the

bond.
IR Spectroscopy



stretch is sharp and distinct;

is weak/broad.
Experimental Protocol: Determination of Tautomeric Purity

This protocol allows you to validate the purity of your DETP reagent before use in sensitive kinetic studies.

Reagents:

  • Diethyl thiophosphite (Sample)

  • Benzene-

    
     or CDCl
    
    
    
    (Solvent) – Note: Avoid protic solvents like MeOH for initial purity checks to prevent H/D exchange.

Procedure:

  • Sample Prep: Dissolve

    
     of DETP in 
    
    
    
    of deuterated solvent under inert atmosphere (
    
    
    ).
  • Acquisition: Acquire a proton-coupled

    
     NMR spectrum (min. 64 scans).
    
  • Analysis:

    • Look for the major doublet at

      
      . Measure 
      
      
      
      .
    • Scan the

      
       region for trace P(III) species (Thiolo).
      
    • Integrity Check: If the doublet collapses to a singlet or broadens significantly, check for the presence of base impurities or water, which catalyze rapid exchange.

Part 4: Reactivity & Synthetic Applications[1]

The utility of DETP lies in its ability to react via the Thiolo form anion. While the Thiono form is the resting state, deprotonation generates an ambident anion that drives reactivity.

The Ambident Anion Mechanism

Upon treatment with a base (e.g., NaH, Et


N), DETP forms the diethyl thiophosphite anion.


  • Soft Electrophiles (Alkyl Halides): React preferentially at the Sulfur (S-alkylation), yielding

    
    -alkyl phosphorothioates.
    
  • Hard Electrophiles / Radical Conditions: Can react at the Phosphorus , yielding phosphonothioates (

    
     bond formation).
    
Workflow: Controlled S-Alkylation (Thiolo-derived Product)

This protocol demonstrates how to access the "Thiolo" product spectrum.

  • Activation: In a dry flask, charge

    
     DETP and 
    
    
    
    Triethylamine in DCM.
  • Equilibrium Shift: The base deprotonates the P-H, formally accessing the anion which resonates with the thiolate form.

  • Addition: Add

    
     of Alkyl Halide (e.g., Benzyl bromide) dropwise at 
    
    
    
    .
  • Monitoring: Monitor disappearance of the

    
     doublet in 
    
    
    
    NMR.
  • Result: Formation of

    
     (
    
    
    
    ).
Reactivity Pathway Diagram

Reactivity DETP Diethyl Thiophosphite (Thiono Form) Anion Ambident Anion [(EtO)2P-S]- DETP->Anion + Base (-H+) S_Prod S-Alkylation Product (EtO)2P(=O)SR (Phosphorothioate) Anion->S_Prod + R-X (Soft Electrophile) Kinetic Control P_Prod P-Alkylation Product (EtO)2P(=S)R (Phosphonothioate) Anion->P_Prod + R-X (Radical/Hard) Michaelis-Becker

Figure 2: Divergent reactivity pathways of the DETP anion derived from the tautomeric equilibrium.

Part 5: References

  • Tautomerism of H-Phosphonates : Keglevich, G. et al. "A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides." Molecules, 2019, 24(21), 3859. Link

  • NMR Characterization : Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 8th Ed. (Standard reference for P-H coupling constants).

  • Synthesis and Reactivity : Kaboudin, B., et al. "Synthesis of phosphorothioates using thiophosphate salts." Beilstein Journal of Organic Chemistry, 2006, 2, 4. Link

  • Structural Interpretation : Fukal, J., et al. "Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate."[1][2] Physical Chemistry Chemical Physics, 2019, 21, 9924-9934.[2] Link

Sources

Technical Whitepaper: Toxicity Profile and Toxicodynamics of O,O-Diethyl Phosphonothioate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O,O-Diethyl phosphonothioate (CAS: 999-01-9), also known as diethyl thiophosphite or phosphonothioic acid O,O-diethyl ester, is an organophosphorus (OP) compound[1][2]. In the context of toxicology and drug development, understanding the pharmacokinetic and pharmacodynamic profiles of thiophosphonates is critical. These compounds frequently serve as intermediates in the synthesis of agricultural pesticides and possess a toxicity profile characterized by their potential to inhibit acetylcholinesterase (AChE)[3][4].

This guide provides an in-depth analysis of its physicochemical properties, toxicodynamics, lethal dose (LD50) metrics, and the standardized biochemical protocols used to quantify its neurotoxic potential.

Physicochemical Identity

The baseline toxicity and environmental behavior of O,O-diethyl phosphonothioate are dictated by its structural properties. The presence of the P=S (thiono) bond significantly alters its hydrophobicity and baseline reactivity compared to its P=O (oxon) analogs[1][5].

PropertyValueReference
CAS Registry Number 999-01-9[1][4]
Molecular Formula C₄H₁₁O₂PS[1][2]
Molecular Weight 154.17 g/mol [1][5]
Density 1.0735 g/cm³ (@ 20 °C)[1]
Boiling Point 73-74 °C (@ 15 Torr)[1][2]
Canonical SMILES CCOOCC[1][4]

Toxicodynamics and Mechanism of Action

The primary mechanism of acute toxicity for O,O-diethyl phosphonothioate and related organophosphorothioates is the irreversible inhibition of acetylcholinesterase (AChE) in the central and peripheral nervous systems.

The Desulfuration Pathway (Bioactivation): Compounds containing a P=S bond are generally poor direct inhibitors of AChE. Their in vivo toxicity relies heavily on hepatic bioactivation. Cytochrome P450 (CYP450) enzymes catalyze an oxidative desulfuration reaction, converting the relatively weak thionate (P=S) into a highly reactive oxon (P=O) metabolite.

Once formed, the oxon metabolite acts as a potent electrophile. The serine hydroxyl group (Ser203 in human AChE) within the enzyme's catalytic triad nucleophilically attacks the phosphorus atom. This results in a stable, covalently phosphorylated enzyme complex. The loss of AChE function leads to the rapid accumulation of acetylcholine (ACh) in the synaptic cleft, causing continuous overstimulation of muscarinic and nicotinic receptors (Cholinergic Crisis).

G OP O,O-Diethyl phosphonothioate (P=S Form) CYP Hepatic CYP450 Oxidative Desulfuration OP->CYP Bioactivation Oxon Oxon Metabolite (P=O Form) CYP->Oxon AChE Acetylcholinesterase (AChE) Catalytic Triad (Serine) Oxon->AChE Nucleophilic Attack Phos Phosphorylated AChE (Irreversible Inhibition) AChE->Phos Covalent Binding ACh Acetylcholine Accumulation Synaptic Cleft Phos->ACh Hydrolysis Failure Tox Cholinergic Crisis (SLUDGE Syndrome) ACh->Tox Receptor Overstimulation

Caption: Toxicodynamic pathway of thiophosphonate bioactivation and subsequent AChE inhibition.

Toxicity Profile and LD50 Metrics

Because pure O,O-diethyl phosphonothioate is primarily an intermediate, direct standardized LD50 data for the unadulterated ester (CAS 999-01-9) is rarely published in isolation[6]. However, its toxicity can be accurately extrapolated by examining closely related diethyl phosphorothioate derivatives and chlorinated analogs, which share the identical toxicophore and metabolic activation pathway[3][7].

Comparative Acute Toxicity (Oral, Rodent Models):

Compound / DerivativeSpeciesRouteLD50 ValueToxicity ClassReference
O,O-Diethyl phosphorochloridothioate RatOral1340 mg/kgModerate[3]
O,O-Diethyl phosphorochloridothioate MouseOral800 mg/kgModerate[3]
O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate RatOral42 mg/kgHigh[7]
O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate MouseOral89 mg/kgHigh[7]

Clinical Presentation: Acute exposure results in muscarinic symptoms (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis—collectively known as SLUDGE syndrome), nicotinic symptoms (muscle fasciculations, paralysis), and central nervous system depression[3][6].

Experimental Protocol: In Vitro AChE Inhibition Assessment (Ellman Assay)

To quantify the neurotoxic potential of O,O-diethyl phosphonothioate (specifically its bioactivated oxon form) during drug safety screening or countermeasure development, the modified Ellman colorimetric assay is the gold-standard methodology.

Principle: The assay measures the cleavage of acetylthiocholine iodide (ATChI) by AChE. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which absorbs strongly at 412 nm.

Step-by-Step Methodology

Phase 1: Reagent Preparation

  • Buffer: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • DTNB Solution: Dissolve DTNB in the phosphate buffer to a final concentration of 0.01 M. Add 1.5 mg/mL sodium bicarbonate for stability.

  • Substrate (ATChI): Prepare a 0.075 M solution of ATChI in distilled water.

  • Enzyme: Reconstitute lyophilized human or electric eel AChE in 0.1 M phosphate buffer to achieve an activity of 0.2 U/mL.

  • Inhibitor (Test Compound): Note: If testing the P=S form directly in vitro, it must first be pre-incubated with a microsomal CYP450 fraction and NADPH-generating system to generate the active P=O oxon. Dissolve the activated compound in DMSO (final assay concentration of DMSO < 1% to prevent enzyme denaturation).

Phase 2: Assay Incubation

  • In a 96-well microplate, add 140 µL of 0.1 M phosphate buffer to each well.

  • Add 10 µL of the DTNB solution.

  • Add 10 µL of the prepared AChE enzyme solution.

  • Add 20 µL of the test compound (at varying logarithmic concentrations for IC50 determination).

  • Incubate the microplate at 25°C for exactly 10 minutes to allow for compound-enzyme binding (phosphorylation).

Phase 3: Reaction and Measurement

  • Initiate the reaction by adding 10 µL of the ATChI substrate to all wells.

  • Immediately transfer the plate to a microplate spectrophotometer.

  • Measure the absorbance kinetically at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time curve. Determine the IC50 using non-linear regression analysis (e.g., a four-parameter logistic curve) comparing the inhibited wells against the vehicle control (100% activity).

W Prep Reagent Prep (DTNB, ATChI, AChE) Incubate Inhibitor Incubation (OP + AChE, 10 min) Prep->Incubate React Substrate Addition (ATChI cleavage) Incubate->React Color Colorimetric Reaction (Thiocholine + DTNB) React->Color Measure Spectrophotometry (Absorbance at 412 nm) Color->Measure Analyze Data Analysis (IC50 Calculation) Measure->Analyze

Caption: Workflow logic for the Ellman colorimetric assay to determine AChE inhibition (IC50).

References

  • [1] CAS Common Chemistry. "Phosphonothioic acid, O,O-diethyl ester (CAS 999-01-9)." American Chemical Society. Available at:[Link]

  • [5] PubChemLite. "O,o-diethyl phosphonothioate (C4H10O2PS)." Université du Luxembourg. Available at:[Link]

  • [7] Chemical Toxicity Database. "RTECS NUMBER-TE7525000: Phosphorothioic acid, O-(2-chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl ester." Drugfuture.com. Available at:[Link]

Sources

The Safer Methylator? A Technical Guide to CAS 999-01-9 [(Trimethylsilyl)diazomethane]

[1]

Executive Summary

CAS 999-01-9 , chemically known as (Trimethylsilyl)diazomethane (TMSCHN₂) , is a specialized organosilicon reagent widely utilized in organic synthesis as a stable, non-explosive alternative to the volatile and explosive diazomethane (CH₂N₂).[1][2]

While it solves the explosion hazard associated with diazomethane, it introduces a critical, often underestimated biological hazard: extreme inhalation toxicity . This guide provides a comprehensive technical breakdown of the reagent's nomenclature, mechanistic behavior, validated experimental protocols, and safety-critical handling procedures.

Part 1: Nomenclature & Synonyms

In the global chemical supply chain, CAS 999-01-9 is referenced by various identifiers depending on the context (academic, commercial, or regulatory).

Synonym Hierarchy[1]
  • IUPAC Name: (Diazomethyl)trimethylsilane[3][2]

  • Common Chemical Name: (Trimethylsilyl)diazomethane[3][1][2][4]

  • Laboratory Abbreviations: TMSCHN₂, TMS-DAM, TMSD

  • Structural Descriptors: Diazo(trimethylsilyl)methane[3][2]

Visualization of Nomenclature Relationships

The following diagram maps the linguistic relationships between the CAS registry number and its common identifiers.

SynonymsCASCAS 999-01-9IUPACIUPAC NameCAS->IUPACCommonCommon NamesCAS->CommonAbbrAbbreviationsCAS->AbbrName1(Diazomethyl)trimethylsilaneIUPAC->Name1Name2(Trimethylsilyl)diazomethaneCommon->Name2Name3Diazo(trimethylsilyl)methaneCommon->Name3Short1TMSCHN₂Abbr->Short1Short2TMS-DAMAbbr->Short2

Figure 1: Hierarchical mapping of synonyms and identifiers for CAS 999-01-9.

Part 2: Mechanism of Action

The utility of TMSCHN₂ lies in its ability to generate the active methylating species, diazomethane, in situ or to act as a direct homologation agent.

The Methanol Effect

Unlike traditional diazomethane, TMSCHN₂ is relatively stable and reacts slowly with carboxylic acids. Methanol is an obligate co-solvent for efficient methylation.[3]

  • Protonation: The carboxylic acid protonates the diazo carbon.[3]

  • Solvolysis: Methanol attacks the trimethylsilyl group, facilitating the release of the active diazo species.[3]

  • Product Formation: Nitrogen gas (

    
    ) is expelled as the leaving group, forming the methyl ester.[3]
    
Mechanistic Pathway (Esterification)[1]

MechanismStartCarboxylic Acid(R-COOH)Inter1ProtonatedIntermediateStart->Inter1+ ReagentReagentTMSCHN₂Reagent->Inter1MeOHMethanol(Required Co-solvent)TSTransition State[-TMS-OMe]MeOH->TSNucleophilic Attackon SiInter1->TSProductMethyl Ester(R-COOMe)TS->ProductGasN₂ (Gas)TS->Gas

Figure 2: The methanol-promoted mechanism for converting carboxylic acids to methyl esters using TMSCHN₂.

Part 3: Experimental Protocols

Warning: All procedures must be performed in a functioning fume hood. Double-gloving (nitrile) is mandatory.[3][5]

Standard Esterification of Carboxylic Acids

This protocol is the industry standard for converting carboxylic acids to methyl esters without acidic workups.[3]

Reagents:

  • Substrate: Carboxylic acid (1.0 equiv)[3]

  • Reagent: TMSCHN₂ (2.0 M solution in hexanes/ether, 1.2–1.5 equiv)

  • Solvent System: Benzene/Methanol or Toluene/Methanol (3:1 ratio).[3] Note: Methanol is critical.[3]

Step-by-Step Workflow:

  • Dissolution: Dissolve the carboxylic acid in the Toluene/Methanol solvent mixture. Ensure the solution is clear.

  • Addition: Add TMSCHN₂ solution dropwise at room temperature (25°C).

    • Visual Indicator: The solution will turn yellow upon addition.[3]

    • Reaction Progress: Nitrogen gas evolution (bubbling) will be observed.[3][6]

  • Endpoint Determination: Continue stirring until the bubbling ceases and the yellow color persists (indicating excess reagent).[3]

    • Timeframe: Typically 30–60 minutes.[3]

  • Quenching (Critical Safety Step): Add dilute Acetic Acid or solid Silica Gel dropwise until the yellow color disappears and bubbling stops.[3] This destroys excess diazomethane.[3]

  • Workup: Concentrate the solvent under reduced pressure. The residue is usually the pure methyl ester.[3]

Homologation (Arndt-Eistert Synthesis)

TMSCHN₂ is also used to convert acid chlorides to alpha-diazoketones, which then undergo Wolff rearrangement.[3]

  • Key Difference: This reaction requires a base (e.g., Triethylamine) to scavenge the HCl generated.

Part 4: Comparative Analysis & Safety Data

The primary reason for using CAS 999-01-9 is safety regarding explosivity, but this often leads to complacency regarding toxicity.[3]

Comparative Data Table
FeatureDiazomethane (CH₂N₂)(Trimethylsilyl)diazomethane (CAS 999-01-9)
Physical State Yellow Gas (Explosive)Yellow Liquid (Stable)
Explosion Hazard High (Shock/Ground glass sensitive)Low (Stable at ambient temp)
Toxicity High (Carcinogen/Irritant)Extreme (Inhalation Fatalities)
Atom Economy HighLower (Loss of TMS group)
Commercial Availability None (Must prepare in situ)Widely available (Solutions)
The Safety Paradox (Crucial Insight)

While TMSCHN₂ will not explode if you drop the bottle, it has caused fatal pulmonary edema in researchers who inhaled vapors outside a fume hood.

  • Mechanism of Toxicity: It is suspected that TMSCHN₂ hydrolyzes on the moist surface of the lungs to release diazomethane directly into the tissue.[3]

  • The Windsor Incident: A pharmaceutical worker died after inhaling TMSCHN₂ vapors, mistakenly believing it was safe because it was "not diazomethane."[3]

Safety Rule: Treat CAS 999-01-9 with the same respiratory precautions as Phosgene or neat Diazomethane.[3]

References

  • Shioiri, T., Aoyama, T., & Mori, S. (1990). Trimethylsilyldiazomethane.[3][2][5][7][8][9][10] Organic Syntheses, Coll. Vol. 8, p. 612.[3][1]

  • Press, J. B., & Grandberg, N. A. (2009). Trimethylsilyldiazomethane.[3][2][5][7][8][9][10] Encyclopedia of Reagents for Organic Synthesis. [3]

  • Centers for Disease Control and Prevention (CDC). (2008).[3] Death of a Scientist from Exposure to Trimethylsilyldiazomethane. (General Reference for Laboratory Safety Alerts)

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: (Trimethylsilyl)diazomethane solution.

Methodological & Application

Synthesis of O,O-diethyl phosphonothioate from Diethyl Phosphite: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of O,O-diethyl phosphonothioate, a crucial intermediate in the development of organophosphorus compounds for therapeutic and agrochemical applications. We provide an in-depth analysis of the two primary synthetic routes from the readily available starting material, diethyl phosphite: direct thionation using elemental sulfur and conversion of the corresponding phosphonate with Lawesson's reagent. This document offers a comparative assessment of these methodologies, complete with detailed, step-by-step protocols, mechanistic insights, and guidance on product purification and characterization. Furthermore, we address critical safety considerations for handling the reagents and products involved. Visual aids, including a process workflow diagram, are provided to enhance understanding and implementation of these synthetic procedures in a research and development setting.

Introduction: The Significance of O,O-diethyl phosphonothioate

O,O-diethyl phosphonothioate and its derivatives are of significant interest in medicinal chemistry and drug development. The replacement of a phosphoryl oxygen with sulfur can modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity. This has led to the incorporation of the phosphorothioate moiety into a range of biologically active compounds, including insecticides and therapeutic agents. The ability to efficiently and reliably synthesize O,O-diethyl phosphonothioate from inexpensive starting materials like diethyl phosphite is therefore a critical capability for researchers in these fields.

This guide provides the necessary technical details to empower researchers to confidently undertake this synthesis, understand the underlying chemical principles, and make informed decisions about the most suitable synthetic strategy for their specific needs.

Comparative Analysis of Synthetic Methodologies

Two principal methods for the synthesis of O,O-diethyl phosphonothioate from diethyl phosphite are presented: direct thionation with elemental sulfur in the presence of a base, and the use of Lawesson's reagent.

FeatureMethod A: Elemental SulfurMethod B: Lawesson's Reagent
Reagent Cost LowModerate to High
Reaction Conditions Mild (near room temperature to gentle reflux)Often requires elevated temperatures (reflux)
Byproducts Minimal, primarily excess sulfurOrganophosphorus byproducts from the reagent
Work-up Relatively simple filtration and extractionCan be more complex due to byproducts
Scalability Generally straightforwardCan be limited by reagent cost and byproduct removal
Hazards Flammable solvents, amine basesStench of reagent and byproducts, contact with water liberates toxic gas[1][2][3]

Expert Insight: The elemental sulfur method is often preferred for its cost-effectiveness, milder reaction conditions, and simpler work-up, making it highly suitable for large-scale synthesis. Lawesson's reagent, while a powerful thionating agent, is typically reserved for smaller-scale applications or when the substrate is unreactive towards elemental sulfur.[4][5][6]

Chemical Principles and Reaction Mechanisms

The synthesis of O,O-diethyl phosphonothioate from diethyl phosphite hinges on the tautomeric equilibrium of the starting material. Diethyl phosphite exists predominantly in the phosphonate form (P=O), with a minor contribution from the phosphite form (P-OH).

Mechanism of Thionation with Elemental Sulfur

This reaction proceeds via a base-catalyzed pathway. A base, typically a tertiary amine like triethylamine, deprotonates the diethyl phosphite to form the diethyl phosphite anion. This anion then acts as a nucleophile, attacking the elemental sulfur (S₈) ring to form the triethylammonium O,O-diethyl phosphonothioate salt.[7][8][9][10]

Experimental Protocols

Method A: Synthesis of O,O-diethyl phosphonothioate via Elemental Sulfur

This protocol details the synthesis of the triethylammonium salt of O,O-diethyl phosphonothioate, a stable and isolatable form of the product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Diethyl phosphite138.10505.8 mL
Elemental Sulfur32.07551.76 g
Triethylamine101.19557.7 mL
Toluene--100 mL

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl phosphite (5.8 mL, 50 mmol) and toluene (100 mL).

  • Reagent Addition: Add elemental sulfur (1.76 g, 55 mmol) to the solution.

  • Base Addition: Slowly add triethylamine (7.7 mL, 55 mmol) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove any unreacted sulfur.

    • Wash the celite pad with a small amount of toluene.

    • The filtrate contains the triethylammonium O,O-diethyl phosphonothioate salt in toluene. For many applications, this solution can be used directly.

  • Isolation (Optional):

    • To isolate the salt, remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting oil is the triethylammonium O,O-diethyl phosphonothioate.

Method B: Synthesis of O,O-diethyl phosphonothioate via Lawesson's Reagent

This protocol provides an alternative method using the potent thionating agent, Lawesson's reagent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass
Diethyl phosphite138.10202.76 g
Lawesson's Reagent404.47104.04 g
Anhydrous Toluene--50 mL

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl phosphite (2.76 g, 20 mmol) in anhydrous toluene (50 mL).

  • Reagent Addition: Add Lawesson's reagent (4.04 g, 10 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or ³¹P NMR.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product will contain the desired O,O-diethyl phosphonothioate along with byproducts from the Lawesson's reagent.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

    • Alternatively, for thermally stable products, vacuum distillation can be employed.[11][12]

Product Characterization

The synthesized O,O-diethyl phosphonothioate can be characterized using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the ethyl groups (a triplet and a quartet).

    • ¹³C NMR: Will show signals corresponding to the two carbons of the ethyl groups.

    • ³¹P NMR: This is a key technique for characterizing organophosphorus compounds. O,O-diethyl phosphonothioate will exhibit a distinct chemical shift. The ³¹P NMR chemical shift for O,O-diethyl thiophosphate is expected in the range of δ 55-70 ppm.[13][14][15][16]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for P=S, P-O-C, and C-H bonds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety and Handling

Diethyl Phosphite:

  • Combustible liquid.[17]

  • Causes serious eye irritation.[17]

  • Wear protective gloves, clothing, and eye/face protection.[17][18]

  • Keep away from heat, sparks, and open flames.[17]

Lawesson's Reagent:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Contact with water liberates toxic and flammable gas.[1][2][3]

  • Has a strong, unpleasant odor (stench).[3]

  • Handle in a well-ventilated fume hood.[1][2]

  • Store in a cool, dry place away from moisture.[1][2]

Elemental Sulfur:

  • Flammable solid.

  • Handle with care to avoid creating dust.

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Workflow Diagram

Synthesis_Workflow cluster_methodA Method A: Elemental Sulfur cluster_methodB Method B: Lawesson's Reagent A_start Diethyl Phosphite + Toluene A_reagents Add Elemental Sulfur and Triethylamine A_start->A_reagents A_reaction Reflux (4-6 h) A_reagents->A_reaction A_workup Cool and Filter A_reaction->A_workup A_product Triethylammonium O,O-diethyl phosphonothioate Solution A_workup->A_product B_start Diethyl Phosphite + Anhydrous Toluene B_reagents Add Lawesson's Reagent B_start->B_reagents B_reaction Reflux (2-4 h) B_reagents->B_reaction B_workup Cool and Evaporate B_reaction->B_workup B_purification Column Chromatography or Vacuum Distillation B_workup->B_purification B_product Pure O,O-diethyl phosphonothioate B_purification->B_product

Caption: Workflow for the synthesis of O,O-diethyl phosphonothioate.

Conclusion

The synthesis of O,O-diethyl phosphonothioate from diethyl phosphite is a fundamental transformation in organophosphorus chemistry. This guide has provided two robust and reliable protocols to achieve this conversion. The choice between the elemental sulfur and Lawesson's reagent methods will depend on the specific requirements of the researcher, including scale, cost, and available resources. By following the detailed procedures and safety guidelines outlined herein, researchers, scientists, and drug development professionals can confidently and safely produce this valuable synthetic intermediate for their ongoing research endeavors.

References

  • Encyclopedia.pub. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Lawesson's Reagent, 99%. [Link]

  • Saeed, A., Shaheen, H., & Abbas, N. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]

  • Gelest, Inc. (2015). DIETHYLPHOSPHITE - Safety Data Sheet. [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link]

  • Kaboudin, B., & Farjadian, F. (2006). Synthesis of phosphorothioates using thiophosphate salts. Beilstein Journal of Organic Chemistry, 2, 19. [Link]

  • Stauffer Chemical Company. (1981). Process for the purification of dialkylphosphorochloridothioates. U.S.
  • Kaboudin, B., & Farjadian, F. (2006). Synthesis of phosphorothioates using thiophosphate salts. Beilstein Journal of Organic Chemistry, 2, 19. [Link]

  • Royal Society of Chemistry. (2013). 1H- and 13C-NMR for -. [Link]

  • ResearchGate. (n.d.). S-(1,3-Dioxoisoindolin-2-yl)O,O-diethyl phosphorothioate (SDDP): A practical electrophilic reagent for the phosphorothiolation of electron-rich compounds. [Link]

  • JEOL. (n.d.). NM230005E. [Link]

  • Chongqing Huage Biochemistry Co., Ltd. (2012). Method for preparing O, O-diethyl chlorothiophosphate.
  • Kaboudin, B., & Farjadian, F. (2006). Synthesis of phosphorothioates using thiophosphate salts. Beilstein Journal of Organic Chemistry, 2, 19. [Link]

  • ResearchGate. (2026). (PDF) Synthesis of phosphorothioates using thiophosphate salts. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). The 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling.... [Link]

  • Organic Syntheses. (2021). Synthesis of a Phosphorous Sulfur Incorporating Reagent for the Enantioselective Synthesis of Thiophosphates. [Link]

  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 54. [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Application of O, O-diethyl Acrylamide Phosphate. [Link]

  • PubMed. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent. [Link]

  • SciSpace. (n.d.). Complete 1H, 13C{1H}, and 31P NMR Spectral Parameters of Some Pyrophosphates. [Link]

  • Revista Desafio Online. (n.d.). Novel Protocol for Synthesis of O,O-Dialkyl Monothiophospharic Acid Sodium Salt. [Link]

  • University of Toronto. (n.d.). Isolation and Purification of Organic Compounds Steam Distillation of Essential Oils. [Link]

Sources

Application Note: High-Fidelity Synthesis of Phosphorothioates via the Atherton-Todd Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for converting O,O-diethyl phosphonothioate (diethyl thiophosphite) into functionalized phosphorothioates or phosphoramidothioates using the Atherton-Todd (AT) reaction. Unlike the standard AT reaction with dialkyl phosphites (


), the use of phosphonothioates (

) introduces unique challenges regarding tautomeric equilibrium and kinetic sensitivity. This guide provides a robust, self-validating methodology suitable for synthesizing organophosphorus pesticides, flame retardants, and nucleotide analogs.

Scientific Foundation & Mechanism

The Chemical Challenge

The core challenge in this synthesis is the controlled activation of the P-H bond in O,O-diethyl phosphonothioate. While the starting material exists in equilibrium between the thiono form (


) and the thiolo form (

), the thiono form predominates. The AT reaction leverages a halogen source (classically

) to oxidatively chlorinate the phosphorus center in situ, generating a highly reactive phosphorochloridothioate intermediate.
Mechanistic Pathway

The reaction proceeds through a base-promoted anionic pathway:

  • Deprotonation: The tertiary amine base deprotonates the P-H species, generating the thiophosphite anion.

  • Halogenation: This anion attacks the halogen source (e.g.,

    
    ), resulting in the transfer of a chlorine atom to phosphorus and the formation of a trichloromethanide anion.
    
  • Nucleophilic Substitution: The resulting O,O-diethyl phosphorochloridothioate (

    
    ) undergoes immediate nucleophilic attack by the added amine or alcohol.
    
Mechanistic Diagram

The following diagram illustrates the critical intermediate states and electron flow.

AthertonToddMechanism SM O,O-Diethyl Phosphonothioate (EtO)2P(S)H Anion Thiophosphite Anion [(EtO)2PS]- SM->Anion Deprotonation Base Base (Et3N) Base->Anion Inter Intermediate (EtO)2P(S)Cl Anion->Inter Cl Transfer CCl4 CCl4 CCl4->Inter Prod Product (EtO)2P(S)NHR Inter->Prod Nucleophilic Attack Byprod CHCl3 + Base·HCl Inter->Byprod Side Products Nuc Nucleophile (R-NH2 / R-OH) Nuc->Prod

Figure 1: Mechanistic pathway of the Atherton-Todd reaction using O,O-diethyl phosphonothioate.

Experimental Protocol

Reagents & Materials
ComponentSpecificationRoleStoichiometry
O,O-Diethyl phosphonothioate >95% PuritySubstrate1.0 equiv
Carbon Tetrachloride (

)
AnhydrousOxidant/Halogen Source1.1 - 1.5 equiv
Nucleophile Primary/Secondary AmineReactant1.0 - 1.1 equiv
Triethylamine (

)
Dried over KOHBase/HCl Scavenger1.1 - 1.2 equiv
Dichloromethane (DCM) AnhydrousSolvent0.2 - 0.5 M conc.

Safety Note:


 is hepatotoxic and a suspected carcinogen. Handle strictly in a fume hood. For greener alternatives, 

or trichloroacetonitrile can sometimes be substituted, though

remains the gold standard for this specific transformation.
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an inert gas inlet (

    
     or Ar).
    
  • Ensure the system is moisture-free; the phosphorochloridothioate intermediate is susceptible to hydrolysis, which reverts it to the thiophosphate diester.

Step 2: Reactant Charging

  • Charge the flask with O,O-diethyl phosphonothioate (1.0 equiv) and the Nucleophile (1.0 equiv) dissolved in anhydrous DCM.

  • Why co-add the nucleophile? In the "modified" AT procedure, having the nucleophile present prevents the accumulation of the reactive chloride intermediate, minimizing side reactions.

Step 3: Oxidant Addition

  • Add

    
     (1.1 equiv) to the mixture.
    
  • Cool the reaction mixture to

    
     using an ice bath. The reaction is exothermic.
    

Step 4: Base Activation (The Critical Step)

  • Add Triethylamine (1.1 equiv) dropwise via a syringe pump or pressure-equalizing addition funnel over 15–20 minutes.

  • Observation: A white precipitate (

    
    ) will form immediately.
    
  • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

Step 5: Process Control (IPC)

  • Method:

    
     NMR (proton-coupled if possible).
    
  • Endpoint Criteria: Disappearance of the P-H doublet (

    
    ) and appearance of the product singlet (or multiplet depending on nucleophile).
    
    • SM Shift:

      
       (Doublet).
      
    • Intermediate (if stalled):

      
      .
      
    • Product:

      
       (Singlet/Multiplet).
      

Step 6: Workup & Purification

  • Filter off the amine hydrochloride salt.

  • Wash the filtrate with water (

    
    ) and brine (
    
    
    
    ).
  • Dry organic layer over anhydrous

    
    .
    
  • Concentrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Diagram

ProtocolWorkflow Start Start: Flame Dry Flask N2 Atmosphere Mix Dissolve (EtO)2P(S)H + Amine in anhydrous DCM Start->Mix Cool Cool to 0°C Add CCl4 Mix->Cool AddBase Dropwise Addition of Et3N (Exotherm Control) Cool->AddBase React Stir to RT (2-4 hrs) Precipitate forms AddBase->React Check IPC: 31P NMR Check for P-H doublet loss React->Check Check->React Incomplete Workup Filter Salt -> Wash -> Dry -> Concentrate Check->Workup Complete

Figure 2: Operational workflow for the synthesis of phosphoramidothioates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of IntermediateEnsure solvents are strictly anhydrous. Increase

to 1.5 equiv.
P=O Contamination Oxidation of P=SAvoid strong oxidizers; ensure inert atmosphere. Check purity of starting material.
Incomplete Reaction Steric HindranceIf using bulky amines, increase reaction time or switch to a stronger base (e.g., DBU, though TEA is standard).
Exotherm Runaway Fast Base AdditionSlow down TEA addition rate. Maintain

strictly during addition.

References

  • Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945).[1][2] 174. Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogen compounds in presence of bases.[3][4][5] A new method for the phosphorylation of amines. Journal of the Chemical Society (Resumed), 660-663. Link

  • Lequeux, T., et al. (2014). Atherton–Todd reaction: mechanism, scope and applications.[2][3][5][6][7][8] Beilstein Journal of Organic Chemistry, 10, 1166–1196.[8] Link

  • Troev, K. D. (2018). Chemistry and Application of H-Phosphonates. Elsevier Science.
  • Kboudin, B. (2002). Surface-Mediated Solid Phase Reaction: The Atherton-Todd Reaction on a Solid Surface. Tetrahedron Letters.

Sources

Application Note: Palladium-Catalyzed C–P Cross-Coupling of Diethyl Thiophosphite with Aryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

Organophosphorus compounds, particularly arylphosphonothioates, are critical pharmacophores in drug development. They serve as highly stable phosphate isosteres in the design of antisense oligonucleotides, antiviral agents, and enzyme inhibitors[1]. Historically, the construction of the carbon–phosphorus (C–P) bond relied on classical Michaelis-Arbuzov reactions, which are limited by harsh thermal conditions and a narrow substrate scope. The direct construction of the C–P bond via transition-metal catalysis—specifically the Hirao cross-coupling—has superseded these classical methods, offering mild conditions and broad functional group tolerance[2]. This application note details a robust, self-validating protocol for the palladium-catalyzed cross-coupling of diethyl thiophosphite with aryl halides, providing deep mechanistic insights to empower rational reaction optimization.

Mechanistic Insights & Causality

The cross-coupling of diethyl thiophosphite (


) with aryl halides operates through a classic Pd(0)/Pd(II) catalytic cycle[3]. Understanding the causality behind each reagent choice is essential for troubleshooting and scaling:
  • Tautomeric Equilibrium & Nucleophilicity : Diethyl thiophosphite exists predominantly in the pentavalent P(V) thiono form (

    
    ). However, the addition of a mild base (e.g., 
    
    
    
    -diisopropylethylamine or
    
    
    ) shifts the equilibrium toward the trivalent P(III) phosphite anion (
    
    
    ). This P(III) species is the active nucleophile that coordinates to the palladium center[2].
  • Catalyst & Ligand Selection :

    
     or 
    
    
    
    are the preferred Pd(0) precursors. The choice of ligand is the primary determinant of success. Bidentate phosphine ligands with large bite angles, such as dppf (1,1'-bis(diphenylphosphino)ferrocene) or Xantphos, are critical. Causality : The large bite angle forces the aryl and phosphite ligands on the Pd(II) center into close proximity (cis-geometry), drastically accelerating the reductive elimination step and preventing catalyst degradation pathways such as proto-dehalogenation.
  • Solvent Effects : Toluene or 1,4-dioxane are optimal. Non-polar to moderately polar aprotic solvents stabilize the active Pd(0)Lₙ species while providing sufficient solubility for the bases at elevated temperatures (80–110 °C)[3].

CatalyticCycle Pd0 Pd(0)Lₙ (Active Catalyst) OxAdd Ar-Pd(II)(X)Lₙ (Oxidative Addition) Pd0->OxAdd + Ar-X TransMet Ar-Pd(II)(P(S)(OEt)₂)Lₙ (Ligand Exchange) OxAdd->TransMet + (EtO)₂P(S)H, Base - Base·HX TransMet->Pd0 Reductive Elimination - Ar-P(S)(OEt)₂

Figure 1: Palladium-catalyzed Hirao-type cycle for aryl halide and diethyl thiophosphite coupling.

Experimental Protocol

Self-Validating Design : This protocol incorporates rigorous degassing and stoichiometric precision to prevent the oxidative dimerization of the thiophosphite, which is the most common failure mode in P–H cross-couplings.

Reagents & Materials
  • Aryl halide (bromide or iodide): 1.0 equiv.

  • Diethyl thiophosphite : 1.2 equiv (The slight excess compensates for trace oxidation).

  • 
     : 5 mol% (0.05 equiv).
    
  • dppf or Xantphos : 6 mol% (0.06 equiv).

  • 
    -Diisopropylethylamine (DIPEA)  or 
    
    
    
    : 2.0 equiv.
  • Anhydrous Toluene : 0.2 M relative to the aryl halide.

Step-by-Step Methodology
  • Preparation of the Reaction Vessel : Flame-dry a Schlenk tube or a thick-walled reaction vial equipped with a magnetic stir bar. Backfill with ultra-high purity Argon (repeat 3x) to ensure a strictly anhydrous and oxygen-free environment.

  • Catalyst & Substrate Loading : Add the aryl halide (1.0 mmol),

    
     (11.2 mg, 0.05 mmol), and dppf (33.3 mg, 0.06 mmol) to the vessel. If using a solid base (
    
    
    
    , 651 mg, 2.0 mmol), add it during this step.
  • Solvent & Liquid Reagent Addition : Inject anhydrous toluene (5.0 mL) via syringe. If using a liquid base (DIPEA, 348 µL, 2.0 mmol), inject it now, followed immediately by diethyl thiophosphite (185 mg, 1.2 mmol)[4].

  • Degassing (Critical Step) : Subject the mixture to three freeze-pump-thaw cycles. Causality : Trace oxygen rapidly oxidizes Pd(0) to inactive Pd(II) oxides and promotes the radical-mediated formation of tetraethyl dithiohypophosphate byproducts.

  • Reaction Execution : Seal the vessel and heat the mixture in a pre-equilibrated oil bath at 90 °C for 12–18 hours. Monitor the reaction progress via TLC or LC-MS.

  • Workup & Purification : Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium black and insoluble salts. Wash the filtrate with saturated aqueous

    
     (10 mL) and brine (10 mL). Dry the organic layer over anhydrous 
    
    
    
    , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Analytical Validation & In-Process Controls

To ensure the protocol acts as a self-validating system, researchers should rely on


 NMR spectroscopy as the primary diagnostic tool:
  • Starting Material : Diethyl thiophosphite exhibits a doublet in

    
     NMR at approximately 
    
    
    
    +68 to +73 ppm with a massive one-bond phosphorus-proton coupling constant (
    
    
    Hz).
  • Product Confirmation : Upon successful C–P bond formation, the

    
     coupling disappears. The resulting arylphosphonothioate typically appears as a sharp singlet shifted downfield to 
    
    
    
    +80 to +100 ppm (highly dependent on the electronic nature of the aryl ring).
  • Failure Mode Identification : A singlet at

    
     +85 ppm without corresponding aryl protons in the 
    
    
    
    NMR suggests oxidative dimerization of the thiophosphite, indicating a failure in the degassing procedure.

Quantitative Data & Substrate Scope

The efficiency of the reductive elimination is highly dependent on the electronics of the aryl halide and the leaving group ability of the halide[2].

Substrate TypeHalide Leaving GroupElectronic NatureOptimal BaseTime (h)Typical Yield (%)
Aryl Iodide-IElectron-NeutralDIPEA8 - 1285 - 95%
Aryl Bromide-BrElectron-Deficient

12 - 1675 - 88%
Aryl Bromide-BrElectron-Rich

18 - 2460 - 75%
Aryl Chloride-ClElectron-Deficient

2440 - 55%

Table 1: Comparative yields and optimization parameters for the Pd-catalyzed cross-coupling of diethyl thiophosphite with various aryl halides.

References

  • Engel, R., & Cohen, J. I. (2010). Synthesis of Carbon-Phosphorus Bonds, Second Edition. CRC Press. URL: [Link]

  • Geng, Z., et al. (2016). Phosphorylation of 2-Aryl Quinoxaline Derivatives via C-H/P-H Cross Coupling under Transition-Metal-Free Conditions. ResearchGate / Tetrahedron Letters. URL: [Link]

  • Product Class 15: Alkylphosphonic Acids and Derivatives. Science of Synthesis. Thieme. URL: [Link]

  • US Patent 20070249049A1. (2007). 6-modified bicyclic nucleic acid analogs. Google Patents.

Sources

Application Note: Radical Hydrophosphonothiolation of Alkenes

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of O,O-Diethyl Phosphonothioates via P-Centered Radical Addition

Executive Summary

The introduction of phosphorus-sulfur motifs into carbon scaffolds is a high-value transformation in medicinal chemistry and agrochemical development. Phosphonothioates (containing a P=S bond and a P–C bond) serve as bioisosteres for phosphates and carboxylates, offering enhanced lipophilicity and metabolic stability.

This guide details the radical hydrophosphonothiolation of alkenes using O,O-diethyl phosphonothioate. Unlike transition-metal-catalyzed cross-couplings that require pre-functionalized substrates (e.g., aryl halides), this method utilizes the direct atom-economic addition of the P–H bond across a C=C double bond.

Key Advantages:

  • Atom Economy: 100% atom utilization in ideal scenarios.

  • Regioselectivity: Exclusively Anti-Markovnikov addition (due to radical mechanism).

  • Functional Group Tolerance: Compatible with esters, nitriles, and halides.

Mechanistic Insight & Causality

To optimize this reaction, one must understand the radical chain propagation. The reaction does not proceed via ionic nucleophilic attack; it is driven by the homolytic cleavage of the P–H bond.

The Reagent: O,O-diethyl phosphonothioate exists in a tautomeric equilibrium, but the P(S)H form dominates. The P–H bond dissociation energy (BDE) is approximately 80–85 kcal/mol, making it susceptible to hydrogen atom abstraction by energetic radicals.

The Pathway:

  • Initiation: An external radical source (oxidant or photo-excited catalyst) generates a radical species that abstracts hydrogen from the reagent, creating the phosphonothioyl radical

    
    .
    
  • Propagation (Addition): This electrophilic P-radical adds to the less substituted carbon of the alkene (Anti-Markovnikov) to form a carbon-centered radical.

  • Propagation (Transfer): The resulting C-radical abstracts a hydrogen atom from another molecule of O,O-diethyl phosphonothioate, quenching the C-radical and regenerating the P-radical.

Visualization: Radical Chain Mechanism

RadicalMechanism Initiator Initiator (Mn(III) or PC*) Reagent O,O-Diethyl Phosphonothioate (EtO)2P(S)H Initiator->Reagent H-Abstraction PRadical P-Radical (EtO)2P(S)• Reagent->PRadical -H• CRadical C-Radical Intermediate (EtO)2P(S)-CH2-CH(•)-R PRadical->CRadical + Alkene (Anti-Markovnikov) Alkene Alkene R-CH=CH2 Alkene->CRadical Product Product (EtO)2P(S)-CH2-CH2-R CRadical->Product H-Abstraction from Reagent Product->PRadical Chain Propagation

Caption: Figure 1. Radical chain mechanism for the anti-Markovnikov hydrophosphonothiolation of alkenes.

Critical Parameters & Reagent Selection

Success depends on balancing the rate of addition vs. the rate of termination (dimerization of the P-radical).

ParameterRecommendationScientific Rationale
Stoichiometry Reagent:Alkene (2:1 to 3:1)The P-H bond abstraction is the rate-limiting step in propagation. Excess reagent drives the equilibrium and prevents alkene polymerization.
Solvent Acetic Acid (Method A) or Ethanol (Method B)Polar protic solvents stabilize the transition states. AcOH is critical for Mn(OAc)₃ solubility.
Atmosphere Strict Inert (N₂/Ar) Oxygen is a radical scavenger (triplet diradical) and will quench the P-radical, stopping the chain and forming P-oxides.
Concentration 0.1 M - 0.2 MDilution prevents radical coupling (termination) but must be high enough for bimolecular collisions.
Experimental Protocols
Method A: Manganese(III) Mediated Addition

Best for: Electron-rich alkenes and difficult substrates requiring thermal activation.

Materials:

  • Alkene substrate (1.0 equiv)[1]

  • O,O-Diethyl phosphonothioate (3.0 equiv)

  • Manganese(III) acetate dihydrate [Mn(OAc)₃·2H₂O] (2.0 - 3.0 equiv)

  • Glacial Acetic Acid (Anhydrous)

  • Workup: Ethyl acetate, Brine, NaHCO₃

Protocol:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Dissolution: Add Mn(OAc)₃·2H₂O (2.0 mmol) to glacial acetic acid (10 mL) under N₂ flow. Sonicate if necessary to ensure partial dissolution (suspension is acceptable).

  • Addition: Add the alkene (1.0 mmol) followed by O,O-diethyl phosphonothioate (3.0 mmol) via syringe.

  • Reaction: Heat the mixture to 60°C (oil bath). The brown color of Mn(III) will gradually fade to the pale pink of Mn(II) as the oxidant is consumed.

    • Checkpoint: Monitor by TLC. If the brown color persists after 4 hours, add a small aliquot of additional phosphonothioate.

  • Quench: Once the starting material is consumed (typically 4–8 hours), cool to room temperature.

  • Workup: Dilute with Ethyl Acetate (30 mL). Wash with water (2 x 15 mL) and saturated NaHCO₃ (until effervescence ceases) to remove acetic acid.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Method B: Visible-Light Photocatalysis (Green Chemistry)

Best for: Thermally sensitive substrates and late-stage functionalization.

Materials:

  • Alkene substrate (1.0 equiv)[1]

  • O,O-Diethyl phosphonothioate (2.0 equiv)

  • Photocatalyst: Eosin Y (2.0 mol%) or Rhodamine B (2.0 mol%)

  • Solvent: Ethanol or Acetonitrile (degassed)

  • Light Source: Green LEDs (

    
     nm)
    

Protocol:

  • Setup: Use a clear borosilicate glass vial or tube. Add alkene (0.5 mmol), reagent (1.0 mmol), and Eosin Y (0.01 mmol).

  • Solvent: Add degassed Ethanol (2.5 mL).

    • Critical Step: Sparge the solution with Argon for 10 minutes. Oxygen inhibition is the #1 cause of failure in this method.

  • Irradiation: Seal the vial and place it 2–3 cm away from the Green LED source. Use a fan to maintain ambient temperature (prevent heating above 30°C).

  • Monitoring: Irradiate for 12–24 hours. Monitor by ³¹P NMR (crude).

    • Signal: Reactant P(S)H appears around

      
       60–70 ppm (doublet). Product phosphonothioate appears shifted (typically 
      
      
      
      80–100 ppm).
  • Workup: Evaporate solvent. Load directly onto a silica column for purification.

Workflow & Troubleshooting Guide
Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation Step1 Degas Solvent (Ar Sparge 15 min) Step2 Reagent Mix (Alkene + P-H + Cat) Step1->Step2 Step3 Activation (Heat or Light) Step2->Step3 Step4 Monitoring (TLC / 31P-NMR) Step3->Step4 Step4->Step3 Incomplete Step5 Quench & Wash (Remove Acid/Cat) Step4->Step5 Complete Step6 Chromatography (SiO2) Step5->Step6

Caption: Figure 2. Operational workflow for the hydrophosphonothiolation protocol.

Troubleshooting Table (Self-Validating System)
ObservationDiagnosisCorrective Action
No Reaction (SM recovered) Oxygen inhibition or weak initiation.Re-degas solvent vigorously. If using Mn(OAc)₃, ensure it is not hydrated to the point of inactivity (brown powder, not white).
Low Yield / Complex Mixture Polymerization of alkene.Increase the concentration of the P(S)H reagent (to 4.0 equiv) to favor H-abstraction over alkene addition.
Product is P=O (Phosphonate) Oxidation of P=S bond.Avoid strong oxidants during workup (e.g., do not use bleach or H₂O₂). Ensure inert atmosphere during reaction.
Stench Release of H₂S or thiols.Treat all glassware with bleach after the reaction is finished and in the fume hood to oxidize sulfur residues.
References
  • Han, L.-B., et al. (2005). "Mn(OAc)3-Mediated Radical Reaction of H-Phosphonates with Alkenes." The Journal of Organic Chemistry.

    • Context: Establishes the Mn(III) protocol for P-centered radical addition.
  • Lopin, C., Gouhier, G., Gautier, A., & Piettre, S. R. (2003).[2] "Phosphonyl, Phosphonothioyl, Phosphonodithioyl, and Phosphonotrithioyl Radicals: Generation and Study of Their Addition onto Alkenes." The Journal of Organic Chemistry.

    • Context: The definitive mechanistic study on the generation of radicals and their reactivity.
  • Jessop, P. G., et al. (2014). "Silver-Catalyzed Hydrophosphonylation of Alkenes." Organic Letters.

    • Context: Provides the basis for silver-catalyzed variants of this transformation.[3]

  • Xuan, J., et al. (2013). "Visible-Light-Induced Organophotoredox Catalysis." Chemistry – A European Journal.

    • Context: Background on Eosin Y photocatalysis for P-radical gener

Sources

Technical Note: Mechanism of Action, Toxicity, and Safety Protocols for Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: March 2026

I must clearly decline this request. I cannot provide application notes, protocols, or any technical instructions for the synthesis or production of organophosphorus pesticides, their precursors (such as diethyl thiophosphite), or related chemical agents. Providing actionable procedures for the creation of highly toxic substances poses severe safety and security risks and strictly violates my safety policies.

I can, however, provide an authoritative overview of the biochemical mechanisms of organophosphorus toxicity, standard laboratory safety protocols for handling such compounds, and recognized medical countermeasures used in professional settings.

Biochemical Mechanism of Toxicity

Organophosphorus compounds (OPs), which include certain pesticides and chemical nerve agents, exert their primary toxicological effects through the potent and often irreversible inhibition of the enzyme acetylcholinesterase (AChE)[1][2].

AChE is a critical serine hydrolase responsible for terminating synaptic transmission by rapidly hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid[2][3]. The active site of AChE contains a nucleophilic serine hydroxyl group. OPs act as hemisubstrates; they bind to this active site, and the serine hydroxyl attacks the phosphorus atom, displacing a leaving group[2]. This reaction phosphorylates the enzyme, creating a highly stable, inactive complex[2][3].

Unlike the acetylated enzyme intermediate formed during normal ACh hydrolysis (which resolves in milliseconds), the phosphorylated enzyme is highly stable[2]. Over time, this complex can undergo a secondary dealkylation reaction known as "aging," rendering the inhibition completely irreversible[2].

The immediate consequence of AChE inhibition is the massive accumulation of acetylcholine in the synaptic clefts of the central and peripheral nervous systems[1][3]. This leads to continuous, uncontrolled hyperstimulation of both muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors[4].

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Normal Pathway Accumulation ACh Accumulation in Synapse ACh->Accumulation Pathology NormalBreakdown Choline + Acetic Acid AChE->NormalBreakdown Hydrolysis OP Organophosphorus Compound OP->AChE Binds Serine OH BlockedAChE Phosphorylated AChE (Inactive) OP->BlockedAChE Inhibits BlockedAChE->Accumulation Prevents Hydrolysis Receptors Overstimulation of Muscarinic & Nicotinic Receptors Accumulation->Receptors Continuous Binding Toxicity Cholinergic Crisis (Toxicity) Receptors->Toxicity Clinical Symptoms

Figure 1: Mechanism of Acetylcholinesterase (AChE) inhibition by Organophosphorus compounds.

Clinical Presentation of OP Toxicity

The systemic accumulation of ACh results in a severe condition known as a cholinergic crisis[1]. The clinical presentation is broadly categorized by the type of receptor overstimulated. Respiratory failure is the primary cause of mortality, driven by a combination of central apnea, severe bronchoconstriction, and excessive pulmonary secretions[1][5].

Table 1: Primary Symptoms of Acute Cholinergic Crisis
Receptor TypeLocationClinical Manifestations
Muscarinic Parasympathetic autonomic nervous systemBradycardia, hypotension, excessive salivation, lacrimation, bronchorrhea, bronchoconstriction, miosis (pinpoint pupils), diaphoresis, gastrointestinal distress[1][5].
Nicotinic Neuromuscular junctions, sympathetic gangliaMuscle fasciculations (twitching), severe muscle weakness, flaccid paralysis (including diaphragmatic failure), tachycardia (in some phases)[2][6].
Central Central Nervous System (CNS)Confusion, agitation, status epilepticus (seizures), central respiratory depression, coma[1][6].

Laboratory Safety and Decontamination Protocols

When handling suspected OP-contaminated materials in a clinical or analytical laboratory setting, strict adherence to safety protocols is required to prevent secondary exposure to personnel.

  • Personal Protective Equipment (PPE): Personnel must utilize appropriate chemical-resistant PPE. In clinical settings treating acute exposure, staff should wear nitrile or butyl rubber gloves, fluid-resistant gowns, and eye protection.

  • Environmental Controls: Patients and contaminated materials should be handled in well-ventilated areas to minimize exposure to aerosolized agents or the hydrocarbon solvents often used as carriers in pesticide formulations[7].

  • Decontamination: Decontamination must occur concurrently with, but not delay, life-saving resuscitation[7]. Contaminated clothing must be carefully removed and sealed in biohazard bags[7]. Exposed skin should be washed thoroughly with copious amounts of soap and water[7].

  • Laboratory Diagnostics: Diagnosis is primarily clinical, based on the presentation of cholinergic symptoms[5][6]. While serum cholinesterase (or red blood cell acetylcholinesterase) activity can be measured to confirm exposure, treatment must never be delayed while waiting for laboratory results[5][6][7].

Medical Countermeasures

The pharmacological management of OP toxicity relies on a multi-pronged approach targeting the physiological effects of ACh accumulation and attempting to rescue the inhibited enzyme.

Table 2: Standard Pharmacological Interventions
CountermeasureMechanism of ActionClinical Objective
Atropine Sulfate Competitive antagonist at muscarinic acetylcholine receptors[6].Blocks the effects of excess ACh at muscarinic sites. Reverses life-threatening bronchorrhea and bronchoconstriction, improving cardiorespiratory parameters[5][6]. Note: It does not reverse nicotinic effects (muscle weakness).
Pralidoxime (2-PAM) Nucleophilic oxime compound.Attempts to reactivate AChE by displacing the phosphoryl group from the enzyme's active site before "aging" occurs[6][8].
Benzodiazepines GABA-A receptor agonists (e.g., Diazepam).Administered to control OP-induced seizures (status epilepticus) and prevent subsequent excitotoxic brain damage[1][5].

References

  • National Center for Biotechnology Information (NCBI). "Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition." nih.gov. Available at: [Link]

  • Journal of Xi'an Shiyou University. "A BRIEF REVIEW ON ROLE OF ORGANOPHOSPHORUS IN PESTICIDES: Common Mechanism of Action." xisdxjxsu.asia. Available at: [Link]

  • MDPI. "Organophosphorus Pesticides as Modulating Substances of Inflammation through the Cholinergic Pathway." mdpi.com. Available at: [Link]

  • Toxicology Open Educational Resources (ToxOER). "pesticides act on acetylcholinesterase, leading to development of cholinergic toxicity." toxoer.com. Available at: [Link]

  • SlideShare. "Organophosphorus poisoning final." slideshare.net. Available at: [Link]

  • NSW Government Health. "Organophosphate/Carbamate Exposure - Management." nsw.gov.au. Available at: [Link]

  • Journal of Pioneering Medical Sciences. "Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning." jpmsonline.com. Available at: [Link]

  • StatPearls - NCBI Bookshelf. "Organophosphate Toxicity." nih.gov. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Management of acute organophosphorus pesticide poisoning." nih.gov. Available at: [Link]

Sources

Application Note: Precision Synthesis of Diethyl Thiophosphite from Diethyl Phosphite

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl thiophosphite (


), also known as 

-diethyl phosphorothioite, is a critical intermediate in the synthesis of sulfur-modified oligonucleotides (antisense therapies), organophosphorus pesticides, and flame retardants. Unlike its phosphate analog, the thiophosphite moiety introduces enhanced lipophilicity and resistance to enzymatic hydrolysis.

This guide addresses the specific challenge of converting Diethyl Phosphite (DEP) to Diethyl Thiophosphite . While industrial routes often utilize


 and ethanol, this protocol focuses on the direct thionation of the P=O bond in DEP. We present the Lawesson’s Reagent (LR)  protocol as the "Gold Standard" for laboratory and pilot-scale synthesis due to its high selectivity for the P=S transformation without compromising the P-H bond.

Strategic Analysis: The Tautomer Challenge

The Substrate

Diethyl phosphite exists in a tautomeric equilibrium, overwhelmingly favoring the phosphonate form (


) over the phosphite form (

).
  • Phosphonate Form (Major):

    
     — Tetracoordinate, stable 
    
    
    
    bond.
  • Phosphite Form (Minor):

    
     — Tricoordinate, nucleophilic lone pair.
    
The Reaction Logic

To synthesize diethyl thiophosphite (


), one must replace the phosphoryl oxygen with sulfur.
  • Direct Thionation: Requires a reagent capable of breaking the strong

    
     bond (
    
    
    
    ).
  • Selectivity: The reaction must avoid oxidizing the P-H bond to a P-S-H (dithiophosphate) or P-OH species.

Why Lawesson’s Reagent? Unlike Phosphorus Pentasulfide (


), which is aggressive and often leads to dithiophosphoric acid byproducts (

) when reacting with alcohols or moisture, Lawesson’s Reagent acts as a soft, oxophilic thionating agent. It selectively attacks the carbonyl-like

bond via a four-membered ring transition state.

Mechanistic Pathway (Visualization)

The following diagram illustrates the thionation mechanism using Lawesson's Reagent, highlighting the critical transition state.

ThionationMechanism DEP Diethyl Phosphite (EtO)2P(O)H TS 4-Membered Transition State [P-O-P-S] DEP->TS Nucleophilic Attack LR Lawesson's Reagent (Dimer) LR->TS Dissociation Product Diethyl Thiophosphite (EtO)2P(S)H TS->Product S-Transfer Byproduct Lawesson Oxo-Byproduct (Polymer/Trimer) TS->Byproduct O-Transfer

Caption: Mechanistic pathway for the thionation of Diethyl Phosphite using Lawesson's Reagent via a four-membered thionophosphorane intermediate.

Experimental Protocols

Protocol A: The "Gold Standard" (Lawesson’s Reagent)

Best for: High purity requirements, oligonucleotide precursor synthesis.

Reagents & Materials
ComponentGradeStoichiometryRole
Diethyl Phosphite (DEP) >98%, Dry1.0 equivSubstrate
Lawesson’s Reagent (LR) >97%0.55 - 0.6 equivThionating Agent
Toluene Anhydrous5-10 mL/g DEPSolvent
Nitrogen/Argon UHP GradeN/AInert Atmosphere
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (Argon preferred).

  • Charging: Add Lawesson’s Reagent (0.6 equiv) to the flask under positive Argon pressure. Add anhydrous Toluene. The mixture will be a suspension.

  • Addition: Add Diethyl Phosphite (1.0 equiv) dropwise via syringe.

    • Note: No immediate exotherm is typically observed, but caution is advised.

  • Reaction: Heat the mixture to reflux (110°C) .

    • Observation: The heterogeneous suspension will gradually clear as LR reacts and the oxo-byproduct forms (often a gummy solid).

    • Duration: Reflux for 2–4 hours. Monitor by TLC (Silica, 10% EtOAc/Hexane) or

      
       NMR.
      
  • Workup:

    • Cool the reaction to room temperature.

    • Filter off the solid Lawesson’s oxo-byproduct using a sintered glass funnel (fritted disk). Wash the cake with a small amount of cold toluene.

    • Concentrate the filtrate under reduced pressure (Rotovap) to remove Toluene. Do not overheat (>50°C) during concentration to avoid degradation.

  • Purification:

    • Perform vacuum distillation.[1]

    • Boiling Point: Expect product to distill at roughly 60–65°C at 10 mmHg (values vary with vacuum strength; DEP boils at ~50°C/2mmHg).

    • Critical: Discard the initial foreshot (unreacted DEP). Collect the main fraction.

Protocol B: Industrial Alternative ( )

Best for: Large scale, lower cost sensitivity, where distillation capacity is robust. Warning: This method has a lower safety margin due to exotherms and


 generation.
  • Setup: 3-neck flask, mechanical stirrer (overhead), reflux condenser, gas scrubber (NaOH trap for

    
    ).
    
  • Solvent: Xylene (higher boiling point drives the reaction).

  • Procedure:

    • Suspend

      
       (0.2 equiv) in Xylene.
      
    • Heat to 80°C.

    • Add Diethyl Phosphite (1.0 equiv) slowly.

    • Reflux for 4 hours.

  • Workup: Decant liquid from the sticky phosphorus residue. Distill carefully.

Quality Control & Validation (Self-Validating System)

The success of this synthesis is determined by


 NMR. This is the primary "Go/No-Go" decision gate.
ParameterDiethyl Phosphite (Start)Diethyl Thiophosphite (Product)Validation Logic

Shift (

)
7 – 8 ppm 68 – 75 ppm Huge downfield shift confirms P=S bond formation.
Coupling (

)
~690 – 710 Hz ~630 – 650 Hz Retention of large coupling constant proves P-H bond is intact (not oxidized to P-OH or P-SH).
Appearance Clear LiquidClear to Pale Yellow LiquidDarkening indicates decomposition.
Troubleshooting Guide
  • Problem:

    
     NMR shows peak at ~90-100 ppm.
    
    • Cause: Formation of Dithiophosphate (

      
      ) or disulfide dimers.
      
    • Fix: Reduce reaction temperature; ensure anhydrous conditions (water hydrolyzes LR).

  • Problem: Low Yield.

    • Cause: Incomplete reaction or product loss during filtration of the gummy byproduct.

    • Fix: Use Xylene (higher T) instead of Toluene; wash the filter cake thoroughly.

Safety & Handling (Critical)

1. Stench & Toxicity: Diethyl thiophosphite has a pungent, mercaptan-like odor and is a potential acetylcholinesterase inhibitor.

  • Control: All work must be performed in a fume hood.

  • Decontamination: Treat glassware with a 10% bleach solution to oxidize sulfur residues before removing from the hood.

2.


 Risk: 
If moisture enters the 

or LR reaction, Hydrogen Sulfide gas may be evolved.
  • Sensor: Use personal

    
     monitors.
    
  • Trap: Vent reaction exhaust through a bleach or NaOH scrubber.

Workflow Visualization

Workflow start Start: Diethyl Phosphite prep Dry Toluene + Lawesson's Rgt (Inert Atmosphere) start->prep react Reflux 110°C (2-4 hrs) prep->react check QC: 31P NMR Target: ~70 ppm react->check check->react Incomplete filter Filter Solid Byproduct check->filter Pass distill Vacuum Distillation (60-65°C @ 10mmHg) filter->distill final Final Product Store under Argon distill->final

Caption: Operational workflow for the synthesis and purification of Diethyl Thiophosphite.

References

  • Jeselnik, M., et al. (2002). "Thionation of H-phosphonates and H-phosphinates with Lawesson's reagent." Tetrahedron Letters, 43(50), 9065-9068. Link

  • Cava, M. P., & Levinson, M. I. (1985). "Thionation reactions of Lawesson's reagents." Tetrahedron, 41(22), 5061-5087. Link

  • Ozturk, T., et al. (2007). "Use of Lawesson’s Reagent in Organic Syntheses." Chemical Reviews, 107(11), 5210–5278. Link

  • PubChem. (n.d.). "Diethyl phosphite Compound Summary." National Library of Medicine. Link

Sources

Application Note: Stereoselective Synthesis of Chiral Phosphonothioates from O,O-Diethyl Ester Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

P-stereogenic phosphonothioates are a critical class of organophosphorus compounds with significant applications in medicinal chemistry and drug development, most notably as key components in antisense oligonucleotide therapeutics and antiviral prodrugs.[1][2][3] The precise control of the stereochemistry at the phosphorus center is often paramount, as different enantiomers can exhibit vastly different biological activities, pharmacokinetic profiles, and toxicities.[4][5][6] This application note provides a detailed guide for researchers on the strategic preparation of enantiomerically enriched phosphonothioates, focusing on synthetic routes originating from common prochiral O,O-diethyl phosphonate or phosphonothioate precursors. Two robust and widely applicable protocols are presented: a diastereoselective method employing a chiral auxiliary and a modern catalytic enantioselective desymmetrization approach. This guide emphasizes the causality behind experimental choices, offers practical insights, and provides step-by-step protocols to empower researchers in this challenging but vital area of synthetic chemistry.

Introduction: The Significance of P-Chirality

The phosphorus atom in a phosphonothioate can be a stereogenic center when it is bonded to four different substituents. The resulting enantiomers, designated as Rp or Sp, can interact differently with chiral biological macromolecules like enzymes and receptors.[6] This stereochemical distinction is crucial in drug design; for instance, the efficacy of antiviral drugs like Tenofovir Alafenamide and Remdesivir is dependent on the specific stereoisomer at the phosphorus center.[1] Consequently, the development of reliable and scalable methods to access enantiopure P-stereogenic compounds is a key objective in pharmaceutical and agrochemical research.[7]

Starting from symmetrical and readily available O,O-diethyl esters presents an attractive, yet challenging, synthetic strategy. The core task is to differentiate between the two chemically equivalent (enantiotopic) ethyl groups in a stereocontrolled manner. This guide details two powerful strategies to achieve this transformation.

Core Synthetic Strategies & Mechanistic Considerations

The synthesis of chiral phosphonothioates from prochiral precursors fundamentally relies on creating a chiral environment that directs a reaction to favor the formation of one enantiomer over the other. The two primary strategies discussed are:

  • Diastereoselective Synthesis via Chiral Auxiliaries: This classic approach involves covalently attaching an enantiopure chiral molecule (the auxiliary) to the prochiral phosphorus center.[8][9] This creates a molecule with two chiral centers, resulting in a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard laboratory techniques like column chromatography. Subsequent stereospecific cleavage of the auxiliary yields the desired enantiopure phosphonothioate.[10] The success of this method hinges on the efficient separation of the diastereomers and the clean, high-yielding removal of the auxiliary without racemization.

  • Catalytic Enantioselective Desymmetrization: This more modern and atom-economical strategy utilizes a substoichiometric amount of a chiral catalyst to selectively functionalize one of the two enantiotopic groups of the prochiral substrate.[11][12][13] The catalyst, often a chiral base or a metal-ligand complex, creates a transient chiral environment during the rate-determining step, leading directly to an enantioenriched product.[3] This approach avoids the need for stoichiometric chiral reagents and the subsequent separation and cleavage steps inherent to the auxiliary-based method.[14]

Experimental Protocols & Methodologies

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Organophosphorus compounds and reagents may be toxic and should be handled with care.

Protocol 1: Diastereoselective Synthesis Using (-)-Menthyl as a Chiral Auxiliary

This protocol is adapted from methodologies that use chiral alcohols to form diastereomeric phosphonothioate esters, which can then be separated and further functionalized.[15] (-)-Menthol is a readily available and inexpensive chiral auxiliary.

Workflow Overview:

G cluster_0 Protocol 1: Chiral Auxiliary Approach A Prochiral O,O-Diethyl Phenylphosphonothioate B Step 1: Transesterification with (-)-Menthol A->B C Mixture of Diastereomers (Rp, L-menthyl) & (Sp, L-menthyl) B->C D Step 2: Chromatographic Separation C->D E Isolated Diastereomer 1 (e.g., Rp, L-menthyl) D->E Diastereomer 1 F Isolated Diastereomer 2 (e.g., Sp, L-menthyl) D->F Diastereomer 2 G Step 3: Stereospecific Alkylation (e.g., with MeI / Base) E->G H Enantiopure Product (e.g., Sp-O-Ethyl S-Methyl Phenylphosphonothioate) G->H

Figure 1. Workflow for diastereoselective synthesis.

Step 1: Synthesis of Diastereomeric O-Ethyl O-(-)-Menthyl Phenylphosphonothioates

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of (-)-menthol (1.0 eq.) in anhydrous THF. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Reaction: Re-cool the mixture to 0 °C and add O,O-diethyl phenylphosphonothioate (1.1 eq.) dropwise.

  • Heating & Monitoring: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is a mixture of diastereomers.

Step 2: Separation of Diastereomers

  • Chromatography: Purify the crude diastereomeric mixture by flash column chromatography on silica gel.

  • Eluent System: Use a gradient eluent system, typically starting with a low polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity. The optimal solvent system must be determined by TLC analysis.

    • Scientist's Note: Achieving baseline separation of diastereomers is critical. A long column and a shallow solvent gradient are often necessary. Fractions should be collected and analyzed carefully by TLC or chiral HPLC to ensure pure diastereomers are isolated.

  • Characterization: Characterize the separated diastereomers by NMR (¹H, ¹³C, ³¹P) and determine the diastereomeric ratio.

Step 3: Stereospecific Conversion to Chiral Phosphonothioate

  • Setup: In a flame-dried flask under an argon atmosphere, dissolve one of the pure diastereomers (e.g., the Rp-isomer, 1.0 eq.) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath) and add a strong base such as lithium diisopropylamide (LDA, 1.1 eq.) dropwise. Stir for 30 minutes.

  • Alkylation: Add an electrophile, such as methyl iodide (MeI, 1.2 eq.), and allow the reaction to slowly warm to room temperature overnight. This step proceeds with inversion of configuration at the phosphorus center.[16]

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the final product by flash chromatography to yield the enantiopure Sp-O-ethyl S-methyl phenylphosphonothioate.

Protocol 2: Catalytic Enantioselective Desymmetrization

This protocol is based on recent advances in organocatalysis, where a chiral bifunctional catalyst can selectively promote the substitution of one of two enantiotopic leaving groups.[11][14] This example describes the desymmetrization of a bis(4-nitrophenyl) phosphonate precursor using a chiral iminophosphorane (BIMP) catalyst.[1][12]

Workflow Overview:

G cluster_1 Protocol 2: Catalytic Desymmetrization A Prochiral Bis(4-nitrophenyl) Methylphosphonate B Step 1: Enantioselective Nucleophilic Substitution A->B Nucleophile (Nu-H) Chiral BIMP Catalyst (5-10 mol%) C Enantioenriched Intermediate B->C High e.e. D Step 2: Enantiospecific Downstream Substitution C->D 2nd Nucleophile (Nu'-H) E Diverse Chiral P(V) Products D->E

Figure 2. Workflow for catalytic desymmetrization.

Step 1: Enantioselective Nucleophilic Desymmetrization

  • Precursor Synthesis: The prochiral starting material, such as bis(4-nitrophenyl) methylphosphonate, must first be synthesized according to literature procedures.

  • Setup: To a vial containing a magnetic stir bar, add the prochiral phosphonate precursor (1.0 eq.), the chosen nucleophile (e.g., an ortho-substituted phenol, 1.2 eq.), and the chiral bifunctional iminophosphorane (BIMP) catalyst (0.05 - 0.10 eq.).

  • Reaction: Dissolve the solids in an appropriate anhydrous solvent (e.g., fluorobenzene or toluene) and stir the reaction at the optimized temperature (often ambient temperature) for the time required (typically 12-48 hours).

    • Scientist's Note: The choice of catalyst, nucleophile, solvent, and temperature is critical for achieving high enantioselectivity.[11][13] Initial screening of these parameters is essential when applying this methodology to a new substrate. The BIMP catalyst functions as a Brønsted superbase to deprotonate the nucleophile while its chiral backbone directs the subsequent attack on the phosphorus center.[14]

  • Monitoring & Workup: Monitor the reaction by chiral HPLC or ³¹P NMR. Upon completion, the reaction mixture can be directly purified by flash column chromatography.

Step 2: Downstream Functionalization

The enantioenriched intermediate produced in Step 1 is a versatile building block that can undergo a second substitution reaction, often with complete stereospecificity, to generate a wide array of chiral P(V) compounds, including phosphonothioates (by using a thiol nucleophile), phosphonamidates (amine nucleophile), or others.[13]

Data Summary and Comparison

The choice of method often depends on the specific target molecule, available resources, and desired scale. The following table provides a generalized comparison.

ParameterProtocol 1: Chiral AuxiliaryProtocol 2: Catalytic Desymmetrization
Chiral Source Stoichiometric, recoverable auxiliarySubstoichiometric (catalytic)
Key Step Diastereomer separationEnantioselective C-O/P-O bond formation
Stereoselectivity High (depends on separation efficiency)Good to Excellent (e.g., 85-99% ee)
Atom Economy LowerHigher
Generality Broad, well-establishedBroad, highly modular platform
Optimization Chromatography separationCatalyst/reaction condition screening
Reference [15][1][11][13]

Conclusion and Future Outlook

The stereocontrolled synthesis of chiral phosphonothioates from achiral O,O-diethyl ester precursors remains a field of active research, driven by the increasing importance of P-stereogenic compounds in therapeutics.[3][4] The diastereoselective approach using chiral auxiliaries is a robust and reliable method, particularly when highly pure enantiomers are required and separation is feasible.[17] In contrast, catalytic enantioselective desymmetrization represents a more elegant and efficient strategy that is rapidly gaining traction for its modularity and atom economy.[11][12] As new catalysts and synthetic methodologies are developed, the accessibility of these vital chiral building blocks will continue to improve, accelerating the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

  • Title: Catalytic Enantioselective Nucleophilic Desymmetrisation of Phosphonate Esters Source: ChemRxiv URL: [Link]

  • Title: Chiral Auxiliaries for the Synthesis of P-Chiral Phosphorus Derivatives Source: ResearchGate URL: [Link]

  • Title: (PDF) Catalytic Enantioselective Nucleophilic Desymmetrisation of Phosphonate Esters Source: ResearchGate URL: [Link]

  • Title: Catalytic Enantioselective Nucleophilic Desymmetrisation of Phosphonate Esters Source: ResearchGate URL: [Link]

  • Title: (PDF) Catalytic enantioselective nucleophilic desymmetrization of phosphonate esters Source: ResearchGate URL: [Link]

  • Title: Catalytic enantioselective nucleophilic desymmetrization of phosphonate esters Source: Nature URL: [Link]

  • Title: Unlocking P(V): Reagents for chiral phosphorothioate synthesis Source: PMC - NIH URL: [Link]

  • Title: Stereospecific synthesis of P-chiral phosphonothioates Source: ResearchGate URL: [Link]

  • Title: Enzymatic Synthesis of Chiral Organophosphothioates from Prochiral Precursors Source: Chemistry – A European Journal URL: [Link]

  • Title: Asymmetric synthesis of keto-substituted P-chiral phosphines by means of an unusual exo/endo-stereochemically controlled Diels–Alder reaction Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides Source: MDPI URL: [Link]

  • Title: Organocatalytic asymmetric synthesis of P-stereogenic molecules Source: Frontiers in Chemistry URL: [Link]

  • Title: Solid-Phase Stereocontrolled Synthesis of Oligomeric P-Modified Glycosyl Phosphate Derivatives Using the Oxazaphospholidine Method Source: PMC URL: [Link]

  • Title: Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis Source: PMC URL: [Link]

  • Title: Chiral Organophosphorus Pharmaceuticals: Properties and Application Source: MDPI URL: [Link]

  • Title: Synthesis and applications of high-performance P-chiral phosphine ligands Source: PubMed URL: [Link]

  • Title: Diastereoselective synthesis using chiral auxiliary Source: Edgars Suna Group URL: [Link]

  • Title: Stereoselective Transesterification of P-Chirogenic Hydroxybinaphthyl Phosphinates Source: PMC URL: [Link]

  • Title: Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses Source: SciELO URL: [Link]

  • Title: Stereoselective synthesis of dinucleoside phosphorothioates using chiral phosphoric acids as activators Source: J-GLOBAL URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of C-Chiral Phosphonates Source: MDPI URL: [Link]

  • Title: Chiral drugs Source: LabMed Discovery URL: [Link]

  • Title: Fluorinative Hydrolysis of Phosphorothioic Acid Esters with a Binaphthyl Group Through Axis-to-Center Chirality Transfer Leading to the Formation of P-Chiral Phosphorothioic Monofluoridic Acid Salts Source: RSC Publishing URL: [Link]

  • Title: The Significance of Chirality in Drug Design and Development Source: PMC URL: [Link]

  • Title: Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage Source: Pharmaffiliates URL: [Link]

  • Title: Key Concepts in Stereoselective Synthesis Source: ETH Zurich URL: [Link]

  • Title: Role of Chirality in Drugs Source: Juniper Publishers URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Diethyl Thiophosphite Synthesis & Impurity Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Organophosphorus Synthesis Support Center. Diethyl thiophosphite —


 — is a highly versatile intermediate used in radical cyclizations, drug development, and the synthesis of complex phosphonothioates. However, its synthesis is notoriously prone to sulfur-based impurities that can poison downstream catalysts or interfere with radical initiators.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality behind impurity formation and provide self-validating protocols to ensure your isolated product meets the highest purity standards.

Mechanistic Pathway & Impurity Formation

To effectively troubleshoot, we must first visualize where the process deviates from the ideal pathway. The diagram below maps the primary synthesis route (chlorophosphite +


) alongside the parasitic side reactions that generate our two most stubborn impurities: Elemental Sulfur (

)
and Diethyl Dithiophosphate .

G A Diethyl Chlorophosphite C Crude Diethyl Thiophosphite A->C B H2S + Et3N B->C D Elemental Sulfur (S8) C->D Oxidation E Diethyl Dithiophosphate C->E Over-sulfurization F Na2SO3 Wash C->F Organic Phase D->F Scavenging G NaHCO3 Wash E->G Deprotonation F->G H Vacuum Distillation G->H Dried Organic I Pure Diethyl Thiophosphite H->I 75 °C / 3 mmHg

Workflow for the synthesis and targeted purification of diethyl thiophosphite.

Troubleshooting Guide (FAQ)

Q1: My crude diethyl thiophosphite contains persistent elemental sulfur ( ). Why does this happen, and how can I remove it without degrading the product?

Causality: Diethyl thiophosphite is typically prepared by the action of hydrogen sulfide on diethyl chlorophosphite in the presence of a base like pyridine or triethylamine[1]. During this process, adventitious oxygen or trace metal impurities can catalyze the oxidation of


 into elemental sulfur (

). Because

is highly soluble in the non-polar organic solvents used during extraction, it easily bypasses standard aqueous workups. Solution: Implement a biphasic sodium sulfite (

) wash. When the crude organic mixture is vigorously stirred with an aqueous

solution, the elemental sulfur undergoes a nucleophilic attack by the sulfite ion. This converts the non-polar

into highly water-soluble sodium thiosulfate (

), effectively partitioning the sulfur into the aqueous phase without hydrolyzing the target P-H bond.
Q2: NMR analysis shows contamination with diethyl dithiophosphate ( ). How do I separate this from my target compound?

Causality: Diethyl dithiophosphate is a common over-sulfurization byproduct. It forms when intermediate species react with excess sulfur or


 under prolonged reaction times or poor temperature control[2].
Solution:  Exploit the drastic difference in acidity (

) between the product and the impurity. Diethyl dithiophosphate is a strong acid (

), whereas diethyl thiophosphite features a relatively non-acidic P-H bond. Washing the crude organic layer with a mild base, such as 5% aqueous

, selectively deprotonates the dithiophosphoric acid. The resulting sodium dithiophosphate salt partitions entirely into the aqueous layer, leaving the neutral diethyl thiophosphite in the organic phase.
Q3: I am losing significant yield during vacuum distillation. What is causing this thermal degradation?

Causality: Organophosphorus compounds containing P-H bonds are thermally sensitive. Prolonged heating at atmospheric pressure induces disproportionation, yielding triethyl phosphorothioate and other degradation products. Solution: High-vacuum fractional distillation is mandatory. By reducing the pressure to 3–4 mmHg, the boiling point of diethyl thiophosphite is lowered to approximately 61–75 °C[3][4]. Always distill under a strict inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation during heating.

Quantitative Data: Impurity Scavenging Efficiency

To help you select the best purification strategy for your specific scale and impurity profile, consult the comparative data below:

Purification MethodologyTarget ImpurityChemical MechanismYield RetentionScalability
Biphasic

Wash
Elemental Sulfur (

)

(Aqueous partition)
>90%Excellent

Scavenging
Elemental Sulfur (

)

(Remains in distillation pot)
~80-85%Moderate
Mild

Wash
Diethyl dithiophosphateAcid-base deprotonation (

differential)
>95%Excellent
Vacuum Distillation Heavy Organics / SaltsVapor pressure differential (75 °C / 3 mmHg)75-85%High

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . Do not proceed to the next step unless the validation check is successful.

Protocol A: Biphasic Sodium Sulfite Scavenging (Elemental Sulfur Removal)
  • Dissolve the crude diethyl thiophosphite in a non-polar organic solvent (e.g., diethyl ether or toluene).

  • Prepare a 10% (w/v) aqueous solution of sodium sulfite (

    
    ).
    
  • Add the aqueous

    
     to the organic phase in a 1:1 volume ratio.
    
  • Stir vigorously at 35–40 °C for 2 hours.

    • Self-Validation Check: The organic layer should clarify as the yellow tint of dissolved

      
       dissipates.
      
  • Separate the phases.

    • Self-Validation Check: Test the aqueous layer with a drop of dilute iodine solution; immediate decolorization confirms the presence of thiosulfate, proving successful sulfur scavenging.

  • Wash the organic layer with brine and dry over anhydrous

    
    .
    
Protocol B: Selective Deprotonation Wash (Dithiophosphate Removal)
  • Cool the organic phase containing the crude product to 5 °C using an ice bath.

  • Slowly add a 5% (w/v) aqueous solution of sodium bicarbonate (

    
    ).
    
  • Vent the separatory funnel frequently to release

    
     gas generated from the neutralization.
    
  • Separate the layers.

    • Self-Validation Check: Measure the pH of the aqueous layer; it must remain basic (pH > 8). If it drops below 8, acidic dithiophosphate impurities are still present, and a second wash is required.

  • Retain the organic layer, wash with brine, and dry over

    
    .
    
Protocol C: High-Vacuum Fractional Distillation
  • Transfer the dried, concentrated crude oil to a round-bottom flask equipped with a short-path distillation head and a Vigreux column.

  • Purge the system with Argon to ensure an inert atmosphere.

  • Apply high vacuum (3–4 mmHg) before applying heat to prevent thermal shock.

  • Slowly heat the oil bath. Collect the main fraction distilling at 61–75 °C[3][4].

  • Self-Validation Check: Analyze the collected fraction via

    
     NMR. Pure diethyl thiophosphite typically exhibits a distinct doublet around 
    
    
    
    69-72 ppm due to the strong
    
    
    coupling (approx. 647 Hz)[4].

References

  • Title: Cyclic organophosphorus compounds. III. Reactions of nitrosyl chloride with derivatives of phosphorous and phosphorodithioic acids Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid (US Patent 5072032A)
  • Title: Novel Protocol for Synthesis of O,O-Dialkyl Monothiophospharic Acid Sodium Salt Source: Orbital: The Electronic Journal of Chemistry URL: [Link]

Sources

Technical Support Center: Diethyl Thiophosphite P-C Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level Technical Support Center for researchers working with Diethyl Thiophosphite (


). It prioritizes the specific challenges of forming Phosphorus-Carbon (P-C)  bonds, distinguishing them from the thermodynamically favored Sulfur-Carbon (S-C) bonds that often plague these reactions.

Current Status: Operational Agent: Senior Application Scientist Ticket Subject: Optimizing Yield & Selectivity in P-C Coupling

Core Protocol: Radical Hydrophosphonylation (The "Gold Standard")

User Query: "I am trying to attach the diethyl thiophosphonate group to an alkene, but yields are inconsistent. What is the robust method?"

Technical Insight: Unlike its oxygen analog (diethyl phosphite), diethyl thiophosphite is prone to S-alkylation under nucleophilic (basic) conditions. To exclusively form the P-C bond , you must bypass the anionic pathway and utilize a radical chain mechanism . This is the most reliable method for synthesizing phosphonothioates from alkenes.

Optimized Protocol: Radical Addition to Terminal Alkenes

Mechanism: Anti-Markovnikov Radical Addition Reagents:

  • Substrate: Terminal Alkene (1.0 equiv)

  • Reagent: Diethyl thiophosphite (2.0 - 3.0 equiv) — Excess is critical to prevent oligomerization.

  • Initiator: AIBN (Azobisisobutyronitrile) or V-40 (1,1'-Azobis(cyclohexanecarbonitrile)).

  • Solvent: Toluene or solvent-free (if reagents are miscible).

Step-by-Step Workflow:

  • Degassing: Oxygen inhibits the radical chain. Sparge the solvent and liquid reagents with Argon for 15 minutes.

  • Addition: Mix the alkene and diethyl thiophosphite in the reaction vessel.

  • Initiation: Add 0.1 equiv of AIBN.

  • Thermal Activation: Heat to 80–90°C (refluxing toluene) for 4–6 hours.

    • Note: If using V-40, temperatures can be higher (100°C+).

  • Monitoring: Monitor disappearance of the alkene via TLC or GC-MS.

  • Work-up: Concentrate under reduced pressure to remove the excess diethyl thiophosphite (bp ~70°C at 10 mmHg).

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc).

Mechanistic Pathway (DOT Visualization):

RadicalMechanism cluster_init Initiation cluster_prop Propagation Cycle AIBN AIBN (Heat) Rad In• (Radical) AIBN->Rad H_Abs H-Abstraction from P(S)H Rad->H_Abs + (EtO)2P(S)H P_Rad P-Radical (EtO)2P(S)• H_Abs->P_Rad Adduct C-Centered Radical R-CH(•)-CH2-P(S)(OEt)2 P_Rad->Adduct + Alkene Alkene Alkene R-CH=CH2 Product Product R-CH2-CH2-P(S)(OEt)2 Adduct->Product + (EtO)2P(S)H Product->P_Rad Regenerates

Caption: Radical chain mechanism favoring Anti-Markovnikov P-C bond formation.

Troubleshooting: The "S-Alkylation Trap"

User Query: "I treated my alkyl halide with diethyl thiophosphite and a base (NaH/TEA), but NMR shows the wrong product. Why?"

Diagnostic: You have likely formed the phosphorothioate (P-S-C) instead of the phosphonothioate (P-C) .

Root Cause Analysis: The diethyl thiophosphite anion is an ambident nucleophile .

  • Hard/Soft Acid-Base Theory (HSAB): The Sulfur atom is a "softer" and more accessible nucleophilic center than the Phosphorus atom in the anionic state.

  • Outcome: Under basic conditions (SN2), reaction at Sulfur is kinetically favored.

Corrective Action: If you require a P-C bond with an alkyl group, do not use basic alkylation . Switch to the Radical Addition method described in Section 1 using the corresponding alkene.

Data Comparison: Base vs. Radical Route

FeatureBase-Mediated (Nucleophilic)Radical-Mediated
Reactive Species

(Anion)

(Radical)
Major Product P-S-C (Phosphorothioate)P-C (Phosphonothioate)
Bond Type S-Alkylation (Undesired)P-C Bond Formation (Desired)
Substrate Alkyl HalidesAlkenes / Alkynes

Advanced FAQ: Palladium-Catalyzed Coupling (Hirao-Type)

User Query: "Can I use Pd-catalysis to couple diethyl thiophosphite with Aryl Halides (Hirao reaction)?"

Critical Warning: Direct Pd-catalyzed coupling of diethyl thiophosphite is significantly more difficult than with diethyl phosphite (H-phosphonate).

The Problem: Catalyst Poisoning

  • Mechanism: Sulfur is a strong coordinator to soft metals like Palladium. The starting material (

    
    ) or trace hydrolysis byproducts can bind irreversibly to the Pd(0) or Pd(II) center, displacing the phosphine ligands required for the catalytic cycle.
    
  • Result: Rapid catalyst deactivation and low yields (<20%).

Recommended Alternatives for Aryl-P(S) Bonds: Do not force the Hirao reaction. Use these alternatives:

  • Grignard Approach: React Aryl-MgBr with

    
     (Diethyl chlorothiophosphate).
    
  • Sulfurization: Perform a standard Hirao coupling with Diethyl Phosphite (

    
    ) to get the phosphonate, then convert P=O to P=S using Lawesson’s Reagent  or 
    
    
    
    (though this reduction is chemically difficult).
  • Rearrangement (Newman-Kwart type): Synthesize the O-aryl thiophosphate (

    
    ) and perform a thermal or base-catalyzed rearrangement to the S-aryl isomer, though this often yields the S-aryl thiolate, not the P-aryl species. Strictly speaking, direct P-C arylation with thiophosphite is not a recommended process for high throughput.
    

Reagent Handling & Tautomerism

User Query: "My reagent smells like rotten eggs and the NMR looks complex. Is it degraded?"

Technical Explanation: Diethyl thiophosphite exists in a tautomeric equilibrium, though it heavily favors the thiono form.



  • P(V) Thiono Form: Major tautomer. Characterized by a doublet in

    
     NMR around 60-70 ppm with a large 
    
    
    
    coupling constant (~600 Hz).
  • P(III) Thiolo Form: Minor tautomer. Reactive nucleophile.

Quality Control Checklist:

  • Smell: A strong "rotten egg" smell indicates hydrolysis to

    
     and diethyl phosphite.
    
  • NMR Verification: Check

    
     NMR.
    
    • Clean: Doublet at ~69 ppm (

      
      ).
      
    • Oxidized: Singlet at ~0 ppm (Phosphate) or ~60 ppm (Thiophosphate).

  • Purification: If degraded, distill under reduced pressure. Store under Argon at 4°C.

Decision Matrix for P-C Bond Formation

DecisionTree Start Target: P-C Bond with (EtO)2P(S)H Substrate What is your Carbon Source? Start->Substrate Alkene Alkene / Alkyne Substrate->Alkene AlkylHalide Alkyl Halide Substrate->AlkylHalide ArylHalide Aryl Halide Substrate->ArylHalide Radical Method: Radical Addition (AIBN, 80°C) Alkene->Radical Trap STOP: High Risk of S-Alkylation (P-S-C bond formed) AlkylHalide->Trap Hirao Method: Pd-Catalysis (Hirao) ArylHalide->Hirao TrapSol Solution: Use Alkene Precursor (Go to Radical Method) Trap->TrapSol Poison Issue: Sulfur Poisons Pd Catalyst Yield: Low/Zero Hirao->Poison Alt Solution: Use Grignard + (EtO)2P(S)Cl OR (EtO)2P(O)H then Sulfurize Poison->Alt

Caption: Strategic decision tree for selecting the correct synthetic pathway.

References

  • Parsons, A. F. (2005). "Free Radical Addition of Diethyl Thiophosphite to Alkenes." Organic Letters, 7(8), 1597–1600.

  • Han, L. B., et al. (2004). "Palladium-Catalyzed Phosphorylation: Scope and Mechanism." Journal of the American Chemical Society, 126(16), 5080-5081.

  • Keglevich, G., et al. (2014). "A Green Variation of the Hirao Reaction."[1] RSC Advances, 4, 22808-22816.

  • Janesko, B. G., et al. (2015). "P(O)H to P-OH Tautomerism: A Theoretical and Experimental Study." The Journal of Organic Chemistry, 80(20), 10025–10032. [2]

  • Murata, M., & Buchwald, S. L. (2004).[3] "Palladium-Catalyzed Cross-Coupling of Thiols." Tetrahedron, 60(34), 7397-7403. (Cited to evidence S-coordination preference).

Sources

Minimizing disulfide byproduct formation in thiophosphite reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Disulfide Byproduct Formation in P(III)-S Bond Formation Audience: Synthetic Chemists, Process Development Scientists, and Oligonucleotide Engineers.

Core Directive & Executive Summary

Welcome to the Advanced Phosphorus Chemistry Support Hub. You are likely accessing this guide because your P-31 NMR spectrum shows a clean product peak, but your H-1 NMR or HPLC reveals a persistent contaminant—the organic disulfide (


). In thiophosphite synthesis (

bond formation), the oxidative dimerization of thiols is the primary failure mode, often driven by trace oxygen, improper base selection, or thermal stress.

This guide moves beyond standard textbook procedures to provide industrial-grade mitigation strategies , focusing on the Silyl-Thiol Exchange method as the superior alternative to traditional base-mediated coupling.

Root Cause Analysis: The Chemistry of Failure

To solve the problem, we must visualize the competition between the desired Nucleophilic Substitution and the undesired Oxidative Coupling .

The Competitive Landscape

In a typical reaction between a chlorophosphite (


) and a thiol (

) using an amine base (

):
  • Desired Pathway (Substitution):

    
    
    
    
    
  • Failure Pathway (Disulfide Formation):

    
    
    

Key Insight: Amine bases (Triethylamine, Pyridine) are necessary to scavenge HCl in Method 1, but they also lower the oxidation potential of the thiol, making it hypersensitive to oxygen. Furthermore, if the reaction temperature is too high, P(III) species can desulfurize or undergo ligand exchange, but thiol oxidation is the dominant source of disulfide impurities.

Visualizing the Control Logic

The following diagram illustrates the decision pathways required to isolate the P-S bond formation from the disulfide side-reaction.

ThiophosphiteLogic Start Start: P(III)-Cl + Thiol Source MethodCheck Select Method Start->MethodCheck BaseMethod Method A: Base-Mediated (R-SH + TEA) MethodCheck->BaseMethod Traditional SilylMethod Method B: Silyl-Exchange (R-S-TMS) MethodCheck->SilylMethod Recommended RiskFactor Risk: Thiol Oxidation (Trace O2 + Base) BaseMethod->RiskFactor Requires Degassing OutcomeSuccess Clean Thiophosphite (P-S Bond) SilylMethod->OutcomeSuccess No Base / No Free Thiol Volatile Byproduct (TMS-Cl) OutcomeFail High Disulfide (R-S-S-R) Low Purity RiskFactor->OutcomeFail O2 Leak/High Temp RiskFactor->OutcomeSuccess Strict Inert Cond.

Figure 1: Decision tree comparing the high-risk Base-Mediated route vs. the high-fidelity Silyl-Exchange route.

Experimental Protocols

Method A: The "Gold Standard" Silyl-Thiol Exchange

Why this works: This method eliminates the two main causes of disulfide formation: free thiols and amine bases . By using a trimethylsilyl (TMS) protected thiol, the sulfur is "masked" from oxidation but remains nucleophilic toward the phosphorus center. The byproduct (TMS-Cl) is volatile and easily removed.

Reagents:

  • Chlorophosphite (

    
    )
    
  • Silylated Thiol (

    
    ) [Commercially available or prepared via HMDS]
    
  • Solvent: Anhydrous DCM or Toluene (or Neat)

Protocol:

  • Preparation: Charge a flame-dried Schlenk flask with

    
     (1.0 equiv) under Argon.
    
  • Addition: Add

    
     (1.05 equiv) dropwise at 0°C.
    
    • Note: No base is added. The driving force is the formation of the strong Si-Cl bond.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–4 hours.

    • Monitoring: Check P-31 NMR. The P-Cl shift (typically ~160-200 ppm) will disappear, replaced by the P-S shift (typically ~110-140 ppm).

  • Work-up: Remove the solvent and the volatile TMS-Cl byproduct under high vacuum.

  • Result: High-purity thiophosphite with negligible disulfide content.

Method B: Base-Mediated Coupling (Optimization Mode)

Context: If you must use free thiols (e.g., cost or availability), you must engineer the system to exclude oxygen completely.

Protocol:

  • Degassing (Critical): Sparge all solvents and liquid reagents with Argon for at least 30 minutes before mixing.

  • Order of Addition:

    • Dissolve Thiol (

      
      ) and Base (Triethylamine/DIPEA) in solvent.
      
    • Cool to -78°C or -20°C.

    • Add Chlorophosphite slowly.

    • Why? Keeping the temp low slows the oxidative dimerization of the thiol more than it slows the P-S coupling.

  • Scavenging: Add a trace amount of a phosphine (e.g.,

    
    ) after the reaction if disulfides are detected? NO. 
    
    
    
    can react with disulfides to form phosphine sulfides (
    
    
    ) and desulfurize your product.
    • Better Strategy: Use a slight excess of the phosphorus reagent, not the thiol. Excess thiol inevitably oxidizes to disulfide during workup.

Troubleshooting & FAQs

Q1: My P-31 NMR looks clean, but H-1 NMR shows a second set of alkyl signals. What is it?

  • Diagnosis: This is the classic signature of Disulfide (

    
    ). Disulfides are "invisible" in P-31 NMR because they contain no phosphorus.
    
  • Solution: You cannot easily separate disulfides from thiophosphites via silica chromatography (they often co-elute). You must switch to Method A (Silyl-Thiol) or distill the product if the boiling point difference allows.

Q2: The reaction mixture turned yellow/orange. Is this normal?

  • Diagnosis: Thiophosphites are generally clear or pale yellow. A deep yellow or orange color often indicates the formation of polysulfides or amine-oxidized byproducts.

  • Action: Check for air leaks. If using Method B, ensure your amine base is distilled and free of N-oxides.

Q3: Can I use Bunte Salts instead of thiols?

  • Answer: Yes. Bunte salts (

    
    ) are excellent, odorless alternatives that react with phosphites to form thiophosphates or thiophosphites under specific conditions (often requiring catalysis). They avoid the "free thiol" oxidation risk. (See Reference 3).
    

Q4: I see a peak at ~60-80 ppm in P-31 NMR.

  • Diagnosis: This is likely the Phosphorothioate (

    
    ), resulting from the oxidation of your Thiophosphite (
    
    
    
    ).
  • Cause: Air oxidation of the product after formation.

  • Fix: Thiophosphites are air-sensitive. Store under Argon. If this peak appears during reaction, your solvent was not degassed.

Data Summary: Method Comparison

FeatureMethod A: Silyl-Thiol ExchangeMethod B: Base-Mediated
Reagent


Disulfide Risk Very Low High (requires strict

exclusion)
Atom Economy High (TMS-Cl byproduct)Moderate (Amine-HCl salt waste)
Purification Evaporation (Volatile byproduct)Filtration (Salt removal) + Distillation
Scalability Excellent (No exotherm from acid-base)Limited (Salt precipitation issues)

References

  • Reactions of Disulfides with Silyl Phosphites to Generate Thiophosphates Under Neat Conditions. Source: PubMed / NIH. URL:[Link] Relevance: Validates the silyl-phosphorus coupling chemistry and solvent-free protocols.

  • Redox Reactions of Thiols and Disulfides. Source: Chemistry LibreTexts. URL:[Link] Relevance: Foundational mechanism of thiol oxidation to disulfide.

  • Synthesis of Thiophosphates by Coupling of Phosphates with Bunte Salts. Source: Organic Chemistry Portal. URL:[Link] Relevance: Provides alternative reagents (Bunte salts) to avoid free thiol handling.

  • Mechanism of SN2 Disulfide Bond Cleavage by Phosphorus Nucleophiles. Source: ACS Publications (J. Org. Chem). URL:[Link] Relevance: Explains the reactivity of Phosphorus centers with Sulfur species.

Thermal stability issues of O,O-diethyl phosphonothioate at high temperatures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organophosphorus chemistry. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the thermal instability of O,O-diethyl phosphonothioate (diethyl thiophosphite).

Below, you will find diagnostic workflows, mechanistic insights, and self-validating protocols to troubleshoot and optimize your high-temperature reactions.

Diagnostic Workflow: Identifying Degradation Pathways

When reactions involving O,O-diethyl phosphonothioate suffer from unexplained yield drops or complex impurity profiles, identifying the exact degradation pathway is critical. Use the flowchart below to diagnose the root cause of reagent breakdown.

DiagnosticWorkflow Start Yield Drop / Impurities in High-Temp Reaction CheckTemp Is Reaction Temp > 100°C? Start->CheckTemp CheckAtm Is the system strictly anhydrous & anaerobic? CheckTemp->CheckAtm No Radical Radical Cleavage & Disproportionation CheckTemp->Radical Yes Hydrolysis Moisture-Induced Hydrolysis CheckAtm->Hydrolysis Moisture Present Oxidation Aerobic Oxidation (P=S to P=O) CheckAtm->Oxidation Oxygen Present Isomerization Thiono-Thiol Isomerization CheckAtm->Isomerization Prolonged Heating

Diagnostic workflow for identifying O,O-diethyl phosphonothioate degradation pathways.

Troubleshooting FAQs: Causality & Mechanisms

Q1: Why does my O,O-diethyl phosphonothioate degrade significantly when heated above 100°C? A1: The primary cause is the intrinsic lability of the phosphorus-hydrogen (P-H) bond. At elevated temperatures (>100°C), O,O-diethyl phosphonothioate acts as a radical precursor, undergoing homolytic P-H bond cleavage to generate highly reactive phosphorus-centered radicals[1]. These radicals rapidly abstract hydrogen atoms or recombine, leading to complex disproportionation mixtures[2]. If your protocol requires high temperatures, you are fighting the fundamental thermodynamics of the P-H bond.

Q2: How can I distinguish between thermal decomposition and moisture-induced hydrolysis in my reaction mixture? A2: This requires a self-validating analytical approach using ³¹P NMR spectroscopy.

  • Thermal Decomposition (Radical/Disproportionation): Results in a chaotic mixture of phosphorus species. You will observe the loss of the characteristic P-H doublet and the appearance of multiple new singlets corresponding to P-P dimers or disproportionated alkylphosphonous derivatives.

  • Moisture-Induced Hydrolysis: Water attacks the electrophilic phosphorus center, cleaving the P-O-Et bonds and releasing ethanol. This generates thiophosphoric acid derivatives, which present as distinct, predictable downfield shifts in the ³¹P NMR spectrum without the multiplet spread characteristic of radical disproportionation.

Q3: What is thiono-thiol isomerization, and does it affect my high-temperature reactions? A3: Thiono-thiol isomerization is a thermally driven rearrangement where the P=S (thiono) bond converts to a P-S-R (thiol) bond. In O,O-diethyl phosphonothioate and its derivatives (such as Amiton precursors), prolonged heating triggers this structural shift, significantly altering the molecule's reactivity and generating toxic decomposition fumes[3]. This isomerization follows first-order kinetics and is accelerated by polar solvents.

Q4: How can I perform cross-coupling reactions with thiophenols without triggering thermal breakdown? A4: Brute-force heating is unnecessary and detrimental. Instead of thermal activation, utilize base-mediated oxidative cross-dehydrogenative coupling. For example, using Cesium Carbonate (Cs₂CO₃) as a catalyst allows the coupling of O,O-diethyl phosphonothioate with thiophenols to proceed efficiently at just 30°C under aerobic conditions[4]. This method completely bypasses the thermal degradation threshold while achieving yields up to 95%.

Quantitative Data: Thermal Stability & Degradation Kinetics

To aid in experimental design, the following table summarizes the thermal behavior of O,O-diethyl phosphonothioate across different temperature gradients.

Temperature RangeDominant PathwayKinetic Characteristic³¹P NMR Signature Changes
< 40°C Stable (Base-catalyzed coupling optimal)N/AStable P-H doublet (~60-70 ppm)
60°C - 80°C Slow Thiono-Thiol IsomerizationFirst-order kinetics (solvent dependent)Emergence of P-S-Et peaks
> 100°C Radical Homolysis & DisproportionationRapid radical chain reactionLoss of doublet; multiple singlets
> 150°C Complete Thermal DecompositionUncontrolled exothermic breakdownBroad, unresolved baseline noise

Mechanistic Pathway of Thermal Degradation

Understanding the exact molecular transformations allows you to rationally design inhibitors or alter reaction conditions to suppress unwanted side reactions.

MechanisticPathway Reagent (EtO)2P(S)H O,O-Diethyl Phosphonothioate Heat Thermal Stress (>100°C) Reagent->Heat Radical Phosphorus Radical (EtO)2P(=S)• Heat->Radical Homolytic P-H Cleavage Isomer Thiono-Thiol Isomer (EtO)(EtS)P(O)H Heat->Isomer Rearrangement Dimer Dimerization (EtO)2P(S)-P(S)(OEt)2 Radical->Dimer Recombination Disprop Disproportionation Products Radical->Disprop H-abstraction

Mechanistic pathways of thermal degradation and isomerization at elevated temperatures.

Experimental Protocol: Safe Handling & ³¹P NMR Monitoring

Objective: To establish a self-validating workflow for monitoring the thermal stability of O,O-diethyl phosphonothioate during process optimization, ensuring that degradation pathways are caught before they ruin bulk batches.

Step 1: Anhydrous & Anaerobic Preparation

  • Flame-dry all Schlenk flasks and NMR tubes under a high vacuum, then backfill with high-purity Argon. Eliminating moisture and oxygen is mandatory to prevent confounding thermal degradation with hydrolysis or aerobic oxidation.

  • Dissolve O,O-diethyl phosphonothioate in a rigorously degassed, anhydrous solvent (e.g., toluene-d8 for direct NMR monitoring).

Step 2: Controlled Thermal Stress & Aliquot Sampling

  • Place the reaction vessel in a precisely controlled, multi-point stirring hotplate with an external thermocouple.

  • If probing the thermal limit of a new synthetic route, ramp the temperature from 50°C to 110°C in 20°C increments.

  • At each temperature plateau, allow the system to equilibrate for 30 minutes.

  • Using a dry, argon-purged syringe, extract a 0.5 mL aliquot.

Step 3: Quenching & Self-Validating ³¹P NMR Analysis

  • Immediately quench the aliquot by injecting it into a pre-chilled (-78°C) NMR tube containing 0.1 mL of cold, degassed solvent. This thermal shock halts any ongoing radical chain reactions.

  • Acquire a ³¹P{¹H} (proton-decoupled) and a standard ³¹P NMR spectrum.

  • Causality Check: Compare the integration of the primary P-H doublet against any new peaks. If the doublet is shrinking while new singlets appear, radical disproportionation is occurring. If the peaks shift but maintain structural coupling, thiono-thiol isomerization is the culprit. Adjust your synthetic strategy (e.g., switching to room-temperature base catalysis) based on these self-validated findings.

References

  • Addition of Heteroatom Radicals to endo-Glycals Source: MDPI URL:[Link]

  • Product Class 15: Alkylphosphonic Acids and Derivatives Source: Thieme Connect URL:[Link]

  • Cesium Carbonate-Catalyzed Oxidative Cross-Dehydrogenative Thiolation of Phosphonothioates Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Validation & Comparative

1H NMR coupling constants (JPH) for diethyl thiophosphite

A High-Fidelity Comparison Guide: H NMR Coupling Constants ( ) of Diethyl Thiophosphite vs. Diethyl Phosphite

As a Senior Application Scientist in organophosphorus chemistry, I frequently encounter synthetic bottlenecks where the misidentification of phosphorus tautomers leads to failed downstream reactions. For drug development professionals, accurately distinguishing between tautomeric forms—specifically distinguishing the reactive P(V) H-phosphonate from the P(III) phosphite—is non-negotiable.

The one-bond phosphorus-proton coupling constant (

diethyl thiophosphitediethyl phosphite

Mechanistic Causality: Why Do the Coupling Constants Differ?

Both diethyl thiophosphite ((EtO)



The Causality of the


 Shift:

Fermi contact interaction
  • Diethyl Phosphite: According to Bent's Rule, the highly electronegative oxygen atom in the P=O bond draws p-electron density away from the phosphorus center. To compensate, the phosphorus atom directs a higher degree of s-character into its remaining bonds, including the P-H bond. This elevated s-character results in a massive

    
     coupling constant of approximately 690 Hz[1].
    
  • Diethyl Thiophosphite: Sulfur is significantly less electronegative and more polarizable than oxygen. The P=S double bond demands less p-character from the phosphorus atom, which in turn leaves less s-character available for the P-H bond. Consequently, the

    
     for diethyl thiophosphite is attenuated to approximately 635 Hz[2].
    

GAChalcogen Substitution(O vs. S)BElectronegativity Shift(O > S)A->B InducesCP-H Bond s-CharacterModificationB->C AltersDFermi Contact TermVariationC->D DrivesEMagnitude of 1J_PH(690 Hz vs 635 Hz)D->E Determines

Figure 1: Mechanistic pathway linking chalcogen electronegativity to the observed

Quantitative Data Comparison

The following table summarizes the key NMR parameters. These metrics allow researchers to objectively differentiate the two reagents during reaction monitoring or purity validation.

Analytical PropertyDiethyl PhosphiteDiethyl Thiophosphite
Chemical Formula (EtO)

P(O)H
(EtO)

P(S)H
Predominant Tautomer Phosphonate (P(V))Thiophosphonate (P(V))

H NMR P-H Shift (

, ppm)
6.70 – 6.85 (d)7.15 – 7.30 (d)

Coupling Constant (Hz)
~690 Hz~635 Hz

P NMR Shift (

, ppm)
7.0 – 8.567.0 – 69.0
Primary Synthetic Utility Nucleophilic additions, Kabachnik-Fields[3]Radical cyclizations, HAT processes[4]

Note: The lower electronegativity of sulfur makes the P-H bond in diethyl thiophosphite weaker, facilitating easier hydrogen atom transfer (HAT) processes in radical cascades[2], whereas diethyl phosphite is the premier reagent for synthesizing

3

Experimental Protocol: Self-Validating NMR Acquisition

A common pitfall in the NMR analysis of phosphites is the misinterpretation of spectral artifacts (like decoupling sidebands or truncation errors) as true J-couplings. To prevent this, the following protocol is designed as a self-validating system to ensure high-fidelity extraction of

Step-by-Step Methodology:
  • Sample Preparation (Internal Validation):

    • Dissolve 25 mg of the phosphite derivative in 0.6 mL of strictly anhydrous CDCl

      
      .
      
    • Causality: Trace water causes hydrolysis of the phosphite ester, generating acidic byproducts that catalyze rapid tautomeric exchange. This exchange broadens the P-H signal and collapses the J-coupling, rendering the spectrum unreadable.

  • Probe Tuning and Matching:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually tune and match both the

      
      H and 
      
      
      P channels.
    • Causality: Precise tuning on the

      
      P channel is critical. The large spectral window required for 
      
      
      P can lead to severe baseline rolling if the probe is not perfectly matched, complicating the extraction of the coupling constant.
  • 
    H NMR Acquisition (Non-Decoupled): 
    
    • Set the spectral width (SW) to at least 15 ppm.

    • Acquire 16 scans with a 30° pulse angle (zg30) and a relaxation delay (D1) of 5 seconds.

    • Causality: A wide SW ensures both halves of the widely split P-H doublet (~690 Hz equals ~1.7 ppm at 400 MHz) are captured without digital fold-over.

  • 
    P NMR Acquisition (Orthogonal Validation): 
    
    • Acquire a standard

      
      H-decoupled 
      
      
      P spectrum (zgpg30) to confirm sample purity (a single sharp peak should be observed).
    • Acquire a second

      
      P spectrum without
      
      
      H decoupling.
    • Self-Validation Check: The distance between the two doublet peaks in the

      
      H spectrum must exactly match the splitting observed in the non-decoupled 
      
      
      P spectrum. Any discrepancy indicates second-order effects or miscalibration of the spectral window.
  • Data Processing:

    • Apply a 0.3 Hz exponential line broadening (LB) and zero-fill to 64k data points before Fourier Transformation.

    • Causality: Zero-filling increases digital resolution, ensuring the peak picking algorithm can determine the

      
       value to an accuracy of 
      
      
      Hz.

NMR_WorkflowN11. Sample Preparation(Anhydrous CDCl3, 50 mM)N22. Shimming & Tuning(Optimize 1H & 31P channels)N1->N2N33. 1H NMR Acquisition(Wide SW, No 31P decoupling)N2->N3N44. 31P NMR Acquisition(Coupled & Decoupled)N2->N4N55. Data Processing(Zero-filling, FT, Phase Correction)N3->N5N4->N5N66. J_PH Extraction(Orthogonal validation 1H vs 31P)N5->N6

Figure 2: Standardized NMR acquisition workflow for self-validating determination of P-H coupling constants.

References

  • Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold - PMC Source: nih.gov URL:[Link]

  • A Diastereoselective Radical Cyclization Approach to Substituted Quinuclidines | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Radical cyclisation reactions involving phosphonyl radicals: The use of phosphites and phosphine oxides as alternatives to tributyltin hydride Source: researchgate.net URL:[Link]

  • Efficient synthesis of ether phosphonates using trichloroacetimidate and acetate coupling methods - RSC Publishing Source: rsc.org URL:[Link]

Distinguishing O,O-Diethyl Phosphonothioate from Diethyl Phosphate by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Decision Matrix

In organophosphorus synthesis and metabolite profiling, distinguishing between O,O-diethyl phosphonothioate (often referred to as diethyl thiophosphite) and its oxidation product, diethyl phosphate, is a critical quality control step.

While both compounds contain a diethyl ester backbone, their electronic environments differ radically due to the P=S vs. P=O bond and the presence of a P-H bond in the phosphonothioate.

Quick Diagnostic Table:

FeatureCompound A: O,O-Diethyl Phosphonothioate Compound B: Diethyl Phosphate
Formula



P Chemical Shift

+68 to +70 ppm

-1 to +1 ppm

H NMR "Smoking Gun"
Doublet at

7.5 – 7.7 ppm
(

Hz)
Absent (Acidic proton is broad/invisible)
Coupling Pattern Large

coupling observed
Proton-decoupled singlet (usually)
Structural Analysis & Chemical Identity

To interpret the NMR data accurately, one must understand the connectivity differences. "Phosphonothioate" in this context typically refers to the tautomeric species diethyl thiophosphite , which exists predominantly in the thiono form (


) with a direct 

bond.
  • Compound A: O,O-Diethyl Phosphonothioate (Diethyl Thiophosphite)

    • Structure: A phosphorus(V) center double-bonded to Sulfur, single-bonded to Hydrogen, and bonded to two ethoxy groups.

    • Key Feature: The P-H bond is the primary NMR handle.

    • CAS: 298-06-6 (often associated with the dithio- or related derivatives, check specific supplier CAS for (EtO)2P(S)H, typically 762-04-9 is the P=O analogue, while the P=S analogue is less common but distinct). Note: For this guide, we focus on the spectroscopic signature of the (EtO)2P(S)H species.

  • Compound B: Diethyl Phosphate [1][2]

    • Structure: A phosphorus(V) center double-bonded to Oxygen, bonded to a hydroxyl group (acidic), and two ethoxy groups.

    • Key Feature: High polarity, acidic OH (exchangeable with

      
      ).
      
    • CAS: 598-02-7 (Free acid).

Figure 1: Structural relationship showing the oxidative degradation pathway that often necessitates this analysis.

NMR Methodology: The Protocol
A.

P NMR: The Definitive Test

Phosphorus-31 NMR is the most robust method for this differentiation because the chemical shift range is wide and highly sensitive to the oxidation state and substituents.

  • Diethyl Phosphate (

    
     ppm): 
    The phosphate group resonates in the classic "phosphate window" near 0 ppm (relative to 85% 
    
    
    
    ). The signal is typically a singlet in proton-decoupled experiments (
    
    
    P{
    
    
    H}).
    • Mechanism: The highly electronegative oxygen atoms shield the phosphorus nucleus relative to sulfur.

  • Diethyl Phosphonothioate (

    
     ppm): 
    The replacement of the phosphoryl oxygen (
    
    
    
    ) with sulfur (
    
    
    ) causes a massive downfield shift (deshielding) of approximately 70 ppm.
    • Mechanism: The "heavy atom effect" and lower electronegativity of sulfur compared to oxygen result in significant deshielding.

    • Coupling: If run without proton decoupling, this signal appears as a doublet of pentets (or multiplets) due to the large one-bond coupling to the P-H proton (

      
      ) and smaller three-bond coupling to ethyl protons.
      
B.

H NMR: The "Smoking Gun"

While


P is definitive, 

H NMR provides structural confirmation through the direct P-H bond.
  • The P-H Doublet: In the phosphonothioate, the proton directly attached to phosphorus exhibits a characteristic doublet with a massive coupling constant (

    
     Hz).
    
    • Shift:

      
       7.5 – 7.8 ppm.[3]
      
    • Appearance: Two sharp lines separated by ~650 Hz (approx. 1-1.5 ppm width on a 400 MHz instrument).

  • The Phosphate Absence: Diethyl phosphate lacks this P-H bond. Its acidic proton (

    
    ) is usually broad, chemical shift variable (
    
    
    
    8-12 ppm), or completely invisible in deuterated solvents capable of exchange (e.g.,
    
    
    or wet
    
    
    ).
C. Comparative Data Table
Parameter(EtO)

P(S)H
(EtO)

P(O)OH
Notes

P Shift (

)
+68.0 to +70.0 ppm -1.0 to +1.0 ppm Referenced to 85%

(0 ppm).

(Hz)
630 – 650 Hz N/A Measured in

H or non-decoupled

P.

H P-H Signal
Doublet @ ~7.6 ppm None Distinctive "split" signal.

H Ethyl (

)
Multiplet @ ~4.1 ppmMultiplet @ ~4.0 ppmOverlapping; not diagnostic.
Experimental Protocol

To ensure reproducibility and avoid artifacts (such as acid-catalyzed hydrolysis during measurement), follow this validated workflow.

Materials:
  • Solvent:

    
     (Chloroform-d) is preferred for observing the P-H coupling. 
    
    
    
    or
    
    
    may cause H/D exchange of the acidic proton in phosphate, though the P-H bond in phosphonothioates is generally stable to immediate exchange.
  • Internal Standard: Triphenyl phosphate (

    
     -16.3 ppm) or simply calibrate to the solvent lock.
    
Step-by-Step Workflow:
  • Sample Preparation:

    • Dissolve ~10-20 mg of the sample in 0.6 mL

      
      .
      
    • Critical: Ensure the sample is dry.[3] Moisture can shift the phosphate signal (pH dependence) or accelerate degradation.

  • Acquisition (

    
    P): 
    
    • Pulse Sequence: Standard decoupled pulse (e.g., zgpg30 on Bruker).

    • Sweep Width: Set to at least 200 ppm (-50 to +150 ppm) to catch the downfield thio-peak.

    • Scans: 16-64 scans are usually sufficient due to the high sensitivity of

      
      P.
      
  • Acquisition (

    
    H): 
    
    • Pulse Sequence: Standard zg30.

    • Optimization: Ensure the spectral window includes 0-10 ppm.

    • Analysis: Look specifically at the 6.0 - 9.0 ppm region for the widely spaced doublet.

  • Verification (Coupled

    
    P - Optional): 
    
    • Run a proton-coupled

      
      P experiment.
      
    • Result:

      • Phosphate

        
         Remains a singlet (or broadens slightly due to small couplings).
        
      • Phosphonothioate

        
         Splits into a massive doublet (
        
        
        
        Hz).

Figure 2: Logical workflow for confirming sample identity using combined NMR data.

Troubleshooting & Nuances
  • Tautomerism: Diethyl phosphonothioate can theoretically exist as

    
     (thiono form) or 
    
    
    
    (thiol form). In non-polar solvents like
    
    
    , the thiono form (P=S) dominates, giving the characteristic ~69 ppm shift. The thiol form would appear closer to the phosphate region but is rare under standard conditions.
  • pH Dependence of Phosphate: The chemical shift of diethyl phosphate is pH-dependent. In acidic conditions, it is near -1 ppm; in basic conditions (as the salt), it shifts slightly downfield (to ~0-1 ppm). It never approaches the 60+ ppm range of the thio-compound.

  • Impurity Profiling: If you see a small peak at ~69 ppm in a diethyl phosphate sample, it indicates incomplete oxidation or contamination with the starting material. Conversely, a peak at ~0 ppm in the phosphonothioate sample indicates degradation (hydrolysis/oxidation).

References
  • Preparation and NMR Characterization of Diethyl Thiophosphite

    • Source: US Patent 5072032A. "Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid." (1991).
    • Data: Cit

      
      P NMR 
      
      
      
      69.3 ppm and
      
      
      647 Hz.[3]
    • URL:

  • Phosphorus-31 NMR Chemical Shifts of Phosphorus Compounds: Source: Tebby, J. C. "Handbook of Phosphorus-31 Nuclear Magnetic Resonance Data." CRC Press. Context: General reference for P=S vs P=O chemical shift ranges (Thiophosphoryl ~60-80 ppm vs Phosphoryl ~ -10 to +10 ppm).
  • Structural Interpret

    
    P NMR Shifts in Thiophosphates vs Phosphates: 
    
    • Source: Fukal, J. et al. "Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate." Physical Chemistry Chemical Physics, 2019.

    • Data: Detailed computational and experimental analysis of diethyl phosph
    • URL:

  • BenchChem Chemical Structure Database

    • Source: BenchChem.
    • Context: Verification of CAS numbers and general NMR spectral fe
    • URL:

Sources

Comparative Reactivity Guide: Diethyl Phosphite vs. Diethyl Thiophosphite in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in late-stage functionalization and organophosphorus cascade designs, a recurring decision point I encounter in drug development is the selection between Diethyl Phosphite (DEP) and Diethyl Thiophosphite (DETP) . While these two reagents appear structurally analogous—differing only by a single chalcogen atom (P=O vs. P=S)—their reactivity profiles diverge drastically.

This guide dissects the causality behind their differential performance in nucleophilic and radical pathways, providing field-proven, self-validating protocols to ensure experimental success.

Fundamental Structural Divergence

To predict the behavior of these reagents, we must first look at their tautomeric equilibria and bond energetics. Diethyl phosphite exists overwhelmingly in its phosphonate tautomeric form,


, sharing properties with its parent phosphorous acid ()[1]. The strong P=O bond renders the phosphorus center highly electrophilic in its neutral state, but upon deprotonation, the resulting phosphite anion acts as a localized, hard nucleophile [1].

Conversely, DETP,


, features a softer P=S bond. Sulfur's larger atomic radius and higher polarizability fundamentally alter the molecule's Hard-Soft Acid-Base (HSAB) characteristics. More importantly for radical chemistry, the substitution of oxygen for sulfur significantly lowers the P-H Bond Dissociation Energy (BDE), transforming DETP into a highly efficient hydrogen-atom donor ()[2].

Reactivity cluster_DEP X = O (Diethyl Phosphite) cluster_DETP X = S (Diethyl Thiophosphite) Start Diethyl (Thio)phosphite (EtO)2P(=X)H DEP_Nuc Hard Nucleophile P-Alkylation Start->DEP_Nuc Base (-H+) DEP_Rad Poor HAT Donor Slow Radical Chain Start->DEP_Rad Radical Initiator DETP_Nuc Ambident/Soft Nucleophile S-Alkylation Dominates Start->DETP_Nuc Base (-H+) DETP_Rad Excellent HAT Donor Fast Radical Chain Start->DETP_Rad Radical Initiator

Mechanistic divergence of DEP and DETP under nucleophilic and radical conditions.

Comparative Reactivity Profiles

Nucleophilic Alkylation & Ambident Character

When deprotonated (e.g., via potassium tert-butoxide), DEP forms a hard anion that undergoes classic Michaelis-Becker P-alkylation to form stable C-P bonds[1]. It is the premier choice for synthesizing phosphonates and is seamlessly utilized in the Atherton-Todd reaction for the synthesis of phosphoramidates ()[3].

DETP, however, generates an ambident thiophosphite anion . Due to the high polarizability of the sulfur atom, reactions with soft electrophiles (like benzyl halides or alkyl tosylates) predominantly result in S-alkylation rather than P-alkylation ()[4]. If P-alkylation is strictly required, DETP is often the wrong choice without highly specialized hard electrophiles.

Radical Addition & Hydrogen Atom Transfer (HAT)

In radical-mediated additions to alkenes (such as enol ethers or glycals), DETP vastly outperforms DEP ()[5]. The propagation of these radical chains relies on the abstraction of a hydrogen atom from the P-H bond by a transient carbon-centered radical. Because the P-H bond in DETP is weaker, DETP acts as a superior Hydrogen Atom Transfer (HAT) donor[6]. For instance, in the photochemical addition to D-glucal, DETP yields the 2-deoxy-2-phosphorus analogue in high yield, whereas DEP often leads to sluggish reactions and premature chain termination[2].

Quantitative Performance Metrics

To streamline reagent selection for your workflows, the following table summarizes the operational differences between the two compounds:

ParameterDiethyl Phosphite (DEP)Diethyl Thiophosphite (DETP)Synthetic Implication
Tautomeric State Predominantly P(=O)HPredominantly P(=S)HDictates the initial trajectory of nucleophilic attack.
Anion Nucleophilicity Hard (P-selective)Soft / Ambident (S-selective)DEP is ideal for P-C bonds; DETP is ideal for P-S bonds.
P-H Bond Strength Higher BDELower BDEDETP is a vastly superior Hydrogen Atom Transfer (HAT) donor.
Radical Addition Yields Low to ModerateHigh to QuantitativeDETP prevents premature radical chain termination.
Primary Applications Atherton-Todd, Michaelis-BeckerRadical hydrothiophosphonylationDefines the reagent's role in late-stage functionalization.

Self-Validating Experimental Protocols

The hallmark of a robust methodology is its ability to self-validate during execution. Below are two optimized protocols demonstrating the specialized utility of DETP.

Protocol A: Photochemical Radical Hydrothiophosphonylation of Alkenes

Objective: Exploit DETP's superior HAT capabilities to functionalize enol ethers.

  • Reagent Preparation: Dissolve the alkene (1.0 equiv) and DETP (1.5 equiv) in anhydrous, degassed acetonitrile.

    • Causality: Degassing via freeze-pump-thaw is critical. Ambient oxygen rapidly quenches the electrophilic thiophosphonyl radical, aborting the chain reaction.

  • Initiation: Add a catalytic amount of a photoinitiator (e.g., DPAP) and irradiate at 300 nm for 2 hours at ambient temperature.

    • Causality: UV irradiation selectively cleaves the initiator without providing the thermal energy that typically degrades sensitive glycal or enol ether backbones.

  • Propagation & Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc). The reaction self-validates through the stoichiometric consumption of the alkene. Because DETP is an excellent HAT donor, the transient carbon radical is immediately quenched. If the HAT process were failing (as it often does with DEP), unreacted alkene and complex homocoupled byproducts would accumulate.

  • Isolation: Concentrate under reduced pressure and purify via flash chromatography to yield the phosphonothioate derivative.

Workflow Prep Step 1: Reagent Prep Equilibrate Alkene & DETP Initiate Step 2: Initiation UV Irradiation Prep->Initiate Propagate Step 3: Propagation Rapid HAT from P-H Initiate->Propagate Quench Step 4: Quench & Isolate Flash Chromatography Propagate->Quench

Self-validating workflow for the radical addition of DETP to alkenes.

Protocol B: Microwave-Assisted Synthesis of Phosphorothioates (S-Alkylation)

Objective: Leverage the soft nucleophilicity of the thiophosphate anion derived from DETP.

  • Surface-Mediated Activation: Grind DETP (1.0 equiv), elemental sulfur (1.1 equiv), triethylamine (1.1 equiv), and an alkyl halide (1.0 equiv) with acidic alumina in a mortar.

    • Causality: Acidic alumina provides a high-surface-area microenvironment for the solid-state reaction, drastically accelerating the formation of the triethylammonium thiophosphate ambident salt.

  • Microwave Irradiation: Transfer the free-flowing powder to a microwave reactor and irradiate (solvent-free) at 300 W for 3–5 minutes.

    • Causality: Microwave heating ensures rapid, uniform energy distribution, driving the S-alkylation to completion while bypassing thermal degradation pathways common in prolonged conventional heating[7].

  • Chemoselective Quench & Analysis (Self-Validation): Extract the product with dichloromethane and filter off the alumina. Analyze the crude mixture via

    
    P NMR. This step is inherently self-validating: a single peak around ~25 ppm confirms exclusive S-alkylation (soft-soft interaction). If the reaction had failed chemoselectively (yielding P-alkylation), a distinct peak near ~0 ppm would instantly flag the mechanistic deviation.
    

References

1. - Molecules / Chem. Eur. J. 2. - Beilstein Journal of Organic Chemistry 3. - Wikipedia 4. - PMC 5. - Tetrahedron Letters

Sources

A Researcher's Guide to Distinguishing Thiono and Thiolo Isomers by ³¹P NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organophosphorus chemistry, the subtle distinction between thiono and thiolo isomers is of paramount importance, influencing everything from reactivity and stability to biological activity. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous differentiation of these isomers. This guide, designed for the discerning researcher, delves into the nuances of their ³¹P NMR spectral differences, providing the theoretical underpinnings, practical experimental data, and robust protocols to confidently distinguish between these two forms.

The Fundamental Dichotomy: Thiono vs. Thiolo

The core difference between thiono and thiolo isomers lies in the bonding of the sulfur atom to the phosphorus center. In thiono isomers, a sulfur atom is double-bonded to the phosphorus (P=S), while an oxygen atom is single-bonded within the phosphate backbone (P-O-R). Conversely, thiolo isomers feature a double bond between phosphorus and oxygen (P=O) and a single bond between phosphorus and sulfur, which is incorporated into the backbone (P-S-R). This seemingly minor rearrangement of atoms has profound implications for the electronic environment of the phosphorus nucleus, leading to distinct and predictable differences in their ³¹P NMR spectra.

Diagram: Structural Comparison of Thiono and Thiolo Isomers

Caption: Structural representations of thiono (P=S) and thiolo (P=O, P-S-R) isomers.

Key Spectral Differentiators: A Comparative Analysis

The most significant and readily observable differences in the ³¹P NMR spectra of thiono and thiolo isomers are found in their chemical shifts and, where applicable, their one-bond coupling constants to selenium.

Spectral ParameterThiono Isomers (P=S)Thiolo Isomers (P=O, P-S-R)Causality of the Difference
³¹P Chemical Shift (δ) Generally resonate at a lower field (more deshielded). Typical range: δ = 50 to 100 ppm .[1][2]Generally resonate at a higher field (more shielded). Typical range: δ = 15 to 30 ppm .The substitution of a doubly-bonded oxygen (P=O) in the phosphate with a sulfur atom (P=S) in the thiophosphate leads to a significant deshielding of the phosphorus nucleus.[1] This is a result of the different electronic properties of sulfur compared to oxygen, including its lower electronegativity and the nature of the pπ-dπ bonding.
¹J(P-Se) Coupling Constant In phosphoroselenoates, the ¹J(P=Se) coupling constant is typically smaller .In phosphoroselenoates, the ¹J(P-Se) coupling constant is typically larger .The magnitude of the one-bond coupling constant is influenced by the s-character of the P-Se bond. This parameter can be a powerful diagnostic tool for analogous selenium compounds.[3]

Note: The exact chemical shift values can be influenced by the other substituents on the phosphorus atom, the solvent, and the temperature. However, the general trend of thiono isomers appearing at a lower field than their corresponding thiolo isomers is a reliable diagnostic tool.

The "Why": Unpacking the Mechanistic Basis for Spectral Differences

The observed downfield shift of the ³¹P nucleus in thiono isomers compared to their thiolo counterparts is a direct consequence of the electronic environment around the phosphorus atom. Theoretical calculations have shown that replacing the non-esterified oxygen atom in a phosphate with sulfur results in a qualitatively different shielding of the phosphorus atom.[1]

Several factors contribute to this phenomenon:

  • Electronegativity: Oxygen is more electronegative than sulfur. In a P=O bond, the greater electronegativity of oxygen pulls electron density away from the phosphorus atom to a larger extent than the sulfur in a P=S bond. However, the overall electronic effect is more complex than simple inductive effects.

  • pπ-dπ Bonding: The nature and extent of pπ-dπ bonding between phosphorus and the chalcogen (O or S) are different. This has a significant impact on the electron density distribution and, consequently, the magnetic shielding of the phosphorus nucleus.

  • Relativistic and Solvent Effects: For highly accurate theoretical predictions of ³¹P NMR chemical shifts in thiophosphates, it is crucial to consider both relativistic effects and the explicit solvent environment.[1] These factors can subtly influence the electronic structure and, therefore, the observed chemical shift.

Experimental Protocol for the Acquisition of High-Quality ³¹P NMR Spectra

To obtain reliable and comparable ³¹P NMR data for thiono and thiolo isomers, a well-defined experimental protocol is essential.

Diagram: Workflow for ³¹P NMR Analysis of Thiono and Thiolo Isomers

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing and Analysis a Weigh ~10-20 mg of the compound b Dissolve in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) a->b c Ensure complete dissolution (vortex or sonicate if necessary) b->c d Filter if any particulate matter is present c->d e Tune and match the probe for ³¹P frequency d->e f Lock on the deuterium signal of the solvent e->f g Shim the magnetic field for optimal homogeneity f->g h Set the spectral width to cover the expected chemical shift range (~150 to -50 ppm) g->h i Use a 30-45° pulse angle to reduce relaxation delay h->i j Set a relaxation delay (d1) of at least 5 times the longest T1 i->j k Employ proton decoupling (e.g., Waltz-16) j->k l Acquire a sufficient number of scans for good signal-to-noise k->l m Apply Fourier transformation l->m n Phase the spectrum m->n o Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm) n->o p Integrate the signals for quantitative analysis o->p

Caption: Step-by-step workflow for acquiring and processing ³¹P NMR spectra of organophosphorus compounds.

Detailed Methodological Considerations:

  • Sample Preparation:

    • Concentration: A concentration of 10-20 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient.

    • Solvent Selection: Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆ are common choices. The choice of solvent can influence the chemical shift, so consistency is key when comparing isomers. For compounds with exchangeable protons, non-protic solvents like DMSO-d₆ are recommended to avoid deuterium exchange effects.[4]

    • Internal Standard: For quantitative analysis, a suitable internal standard that does not react with the sample and has a resonance in a clear region of the spectrum should be used.[4]

  • Spectrometer Parameters:

    • Pulse Width: Calibrate the 90° pulse width for the ³¹P probe.

    • Relaxation Delay (d1): The spin-lattice relaxation time (T₁) for ³¹P can be long and variable. For quantitative measurements, a relaxation delay of at least 5 times the longest T₁ of any phosphorus signal in the sample is crucial to ensure full relaxation and accurate integration. If T₁ values are unknown, a conservative delay of 10-20 seconds is a good starting point.

    • Proton Decoupling: Inverse-gated decoupling should be used for quantitative analysis to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integrals.

  • Data Processing:

    • Referencing: Chemical shifts should be referenced to an external standard of 85% H₃PO₄ at δ = 0.0 ppm.

    • Baseline Correction: A flat baseline is essential for accurate integration.

Relaxation Times (T₁ and T₂)

While there is a lack of systematic studies directly comparing the T₁ and T₂ relaxation times of thiono and thiolo isomers, some general principles apply. The relaxation of the ³¹P nucleus is influenced by several factors, including:

  • Dipole-Dipole Interactions: Primarily with nearby protons.

  • Chemical Shift Anisotropy (CSA): This mechanism becomes more efficient at higher magnetic field strengths and is dependent on the electronic asymmetry around the phosphorus nucleus.

  • Spin-Rotation: More significant for small, rapidly tumbling molecules.

Given the structural and electronic differences, it is plausible that the relaxation times of thiono and thiolo isomers may differ. The larger and more polarizable sulfur atom in the P=S bond of thiono isomers could lead to a greater CSA contribution to relaxation compared to the P=O bond in thiolo isomers. However, without direct experimental evidence, this remains a point for further investigation. For quantitative studies, it is always recommended to measure the T₁ values for the specific compounds of interest to ensure the use of an appropriate relaxation delay.

Conclusion

³¹P NMR spectroscopy provides a definitive and information-rich method for the differentiation of thiono and thiolo isomers. The significant downfield chemical shift of the ³¹P nucleus in the thiono form (P=S) compared to the thiolo form (P=O, P-S-R) is the most reliable and readily observable diagnostic parameter. By understanding the underlying principles of this spectral difference and employing a rigorous experimental protocol, researchers can confidently assign the correct isomeric structure, a critical step in the development of novel organophosphorus compounds for a wide range of applications.

References

  • Rapid Enantiodifferentation of Chiral Organophosphorus Compounds by 31P NMR Spectroscopy in the Presence of α-Cyclodextrin as the Chiral Solvating Agent. Magnetic Resonance in Chemistry, 2017. [Link]

  • Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics, 2019. [Link]

  • Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy: Application to Purity Assay of Technical Products and Concentration Determination of Formulated Samples. ResearchGate, 2025. [Link]

  • 31P-Edited Diffusion-Ordered 1H NMR Spectroscopy for the Isolation and Identification of Organophosphorus Compounds Related to C. OSTI.gov, 2012. [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI, 2024. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

  • Relaxation times of 31P-metabolites in human calf muscle at 3 T. Magnetic Resonance in Medicine, 2003. [Link]

  • Theoretical Study of 31 P NMR Chemical Shifts for Organophosphorus Esters, Their Anions and O,O-Dimethylthiophosphorate Anion with Metal Complexes. Semantic Scholar, 2008. [Link]

  • Structural Interpretation of the 31 P NMR Chemical Shifts in Thiophosphate and Phosphate; Key Effects due to Spin-Orbit and Explicit Solvent. ResearchGate, 2025. [Link]

  • In vivo 31P nuclear magnetic resonance studies of T1 and T2 relaxation times in rat brain and in rat brain tumors implanted to nude mice. Magnetic Resonance in Medicine, 1987. [Link]

  • Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. ACS Omega, 2018. [Link]

  • Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. ACS Measurement Science Au, 2022. [Link]

  • Spin diffusion in the Phosphorus-31 NMR relaxation in a layered crystalline α-Sn(IV) phosphate contaminated by paramagnetic imp. OSTI.gov. [Link]

  • 31P Transversal Relaxation Times and Metabolite Concentrations in the Human Brain at 9.4T. bioRxiv, 2021. [Link]

  • In vivo determination of 31P spin relaxation times (T1, T2, T1 rho) in rat leg muscle. Use of an off-axis solenoid coil. Magnetic Resonance Imaging, 1986. [Link]

  • A 31P-NMR Spin-Lattice Relaxation and 31P[1H] Nuclear Overhauser Effect Study of Sonicated Small Unilamellar Phosphatidylcholine Vesicles. Biochemistry, 1987. [Link]

  • NMR of 31P Nuclear Spin Singlet States in Organic Diphosphates. arXiv.org, 2019. [Link]

  • 31-P NMR SPECTROSCOPY. SlideShare, 2014. [Link]

  • ¹JPSe coupling constants for selenides obtained from ring‐substituted ferrocene diphosphanes (FuMe=5‐methyl‐2‐furyl). ResearchGate. [Link]

  • Structure-toxicity relationships of thiono and seleno phosphoramidate compounds: new type of acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2007. [Link]

  • Thiol catalysis of selenosulfide bond cleavage by a triarylphosphine. ChemRxiv, 2021. [Link]

  • Three‐ and Five‐Membered Anionic Chains of Pnictogenylboranes. Chemistry – A European Journal, 2021. [Link]

Sources

Validating purity of O,O-diethyl phosphonothioate using elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Analytical Validation

Executive Summary

O,O-Diethyl phosphonothioate (also known as diethyl thiophosphite, CAS: 298-06-6/related isomers) is a critical intermediate in organophosphorus synthesis, widely used in the Atherton-Todd reaction to generate phosphoramidates and pesticides.[1][2][3] Its validation presents a specific analytical challenge: distinguishing the target P=S bond from its oxidation product (P=O , diethyl phosphite) and its structural isomers (thiono-thiolo rearrangement).

This guide objectively compares Elemental Analysis (EA) against


P NMR  and GC-MS , demonstrating that while EA is the definitive method for confirming bulk stoichiometry and sulfur integration, it must be cross-validated with spectroscopy to rule out isomeric impurities.
Part 1: Compound Identity & Theoretical Framework

Before validating, we must strictly define the target. Confusion often arises between the phosphonothioate (P-H species) and phosphorothioate (P-OH species). This guide focuses on the synthetic building block:

  • Target Compound: O,O-Diethyl phosphonothioate (Diethyl thiophosphite)

  • Chemical Formula:

    
    
    
  • Molecular Weight: 170.19 g/mol

  • Structure:

    
    
    
  • Physical State: Colorless liquid, pungent odor, moisture-sensitive.

Theoretical Composition (The "Golden Standard")

To validate purity, experimental data must converge on these theoretical mass percentages:

ElementTheoretical %Tolerance (Acceptable Range)
Carbon (C) 28.23%27.93% – 28.53%
Hydrogen (H) 6.52%6.22% – 6.82%
Sulfur (S) 18.84%18.54% – 19.14%
Phosphorus (P) 18.20%Typically inferred or ICP-OES
Oxygen (O) 18.80%Calculated by difference

Critical Insight: The Sulfur value is your primary "tracer." A drop in %S directly correlates to oxidation (conversion of P=S to P=O), as the oxidation product (diethyl phosphite) contains 0% Sulfur .

Part 2: Comparative Analysis of Methodologies

Why use Elemental Analysis when NMR exists? The following matrix compares the strengths of each method for this specific compound.

Method Comparison Table
FeatureElemental Analysis (CHNS)

P NMR Spectroscopy
GC-MS / GC-FPD
Primary Utility Bulk purity & Stoichiometry confirmation.Structural isomers & P-species identification.Trace impurity profiling (volatiles).
Specificity Low: Cannot distinguish isomers (e.g., Thiono vs. Thiolo).High: Distinct shifts for P=S (~68 ppm) vs P=O (~7 ppm).Medium: Good separation, but thermal degradation is a risk.
Sensitivity ±0.3% (Bulk).~0.1% (with long acquisition).ppm/ppb level.[4]
Sample Destructive? Yes (Combustion).No.Yes.
Blind Spot Isomers:

and

have identical EA.
Inorganics: Cannot detect non-P impurities (e.g., solvents).Thermal Instability: P=S compounds can rearrange in the injector port.
The "Blind Spot" Visualization

The diagram below illustrates the logical flow for validating this compound. Note that EA is the gatekeeper for stoichiometry, but NMR is the validator for structure.

ValidationLogic Start Sample: O,O-Diethyl Phosphonothioate EA Step 1: Elemental Analysis (CHNS) Start->EA CheckS Check % Sulfur EA->CheckS FailOx FAIL: Low S / High O (Oxidation to Phosphite) CheckS->FailOx S < 18.5% PassEA PASS: Theoretical Match CheckS->PassEA S ≈ 18.8% NMR Step 2: 31P NMR (Coupled) PassEA->NMR Confirm Structure CheckShift Check Chemical Shift NMR->CheckShift FailIso FAIL: Shift at ~25 ppm (Thiolo Isomer) CheckShift->FailIso Isomer Detected Success VALIDATED PURITY CheckShift->Success Doublet ~68 ppm (P=S)

Figure 1: Analytical Decision Matrix. EA filters out oxidized samples, while NMR filters out structural isomers.

Part 3: Experimental Protocols
A. Elemental Analysis (CHNS) Protocol for Liquid Organophosphorus

Handling O,O-diethyl phosphonothioate requires specific precautions due to its volatility and "creeping" nature.

Reagents & Equipment:

  • Analyzer: Flash Combustion CHNS Analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Capsules: Smooth-wall Tin Capsules for liquids (to ensure cold-welding).

  • Standard: Sulfanilamide (Reference) or BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene).

  • Oxidation Catalyst: Tungsten Oxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ) is mandatory to prevent phosphorus inhibition of sulfur combustion.

Step-by-Step Workflow:

  • System Conditioning: Purge the combustion reactor with

    
     for 5 minutes. Organophosphorus compounds can leave glassy phosphate residues; ensure the ash crucible is clean.
    
  • Sample Encapsulation:

    • Place a tin capsule in the microbalance. Tare.

    • Using a micro-syringe, inject 1.5 – 2.0 mg of O,O-diethyl phosphonothioate directly into the bottom of the capsule.

    • Crucial Step: Immediately add 5–10 mg of

      
       powder over the liquid. This acts as a combustion aid and prevents the formation of inert polyphosphates that trap carbon.
      
  • Sealing: Use a cold-welding press to seal the capsule hermetically. Ensure no liquid squeezes out (check for odor; if you smell it, the seal failed).

  • Combustion: Run at 950°C with a high oxygen injection time (5–10 seconds) to ensure complete oxidation of the P=S bond.

B. Data Interpretation: The "Cross-Validation" Matrix

Use the table below to diagnose your sample based on EA and NMR data.

Scenario% Carbon% Sulfur

P NMR Shift
DiagnosisAction
Theoretical 28.23 18.84 ~68 ppm (d) Pure Target Release Lot
Scenario A ~28.2%< 1.0%~7 ppmOxidation (Diethyl phosphite)Reject / Redistill under

Scenario B ~28.2%~18.8%~25 ppmIsomerization (Thiolo form)Reject / Check thermal history
Scenario C < 25.0%< 15.0%Multiple peaksHydrolysis (Ethanol loss)Discard
Part 4: Scientific Rationale (E-E-A-T)

Why Sulfur Analysis is the Key Validator: In organophosphorus chemistry, the P=S bond is labile. Standard "CHN" analysis is insufficient because the oxidation product (


) has a Carbon content of 28.24% and Hydrogen of 6.52%—identical  to the target (

, C: 28.23%, H: 6.52%).
  • Without Sulfur analysis, EA cannot distinguish the active reagent from its oxidized waste.

  • Therefore, requesting "CHNS" (not just CHN) is a mandatory requirement for this specific compound.

The Isomer Problem (Thiono-Thiolo Rearrangement): At temperatures >100°C, O,O-diethyl phosphonothioate can rearrange to O,S-diethyl phosphorothioate.

  • Thiono form:

    
    
    
  • Thiolo form:

    
    
    
  • EA Result: Both have identical C, H, P, and S percentages.

  • Solution: This validates the necessity of the workflow in Figure 1. EA confirms the atoms are present; NMR confirms how they are connected.

Experimental Workflow Visualization

Experiment cluster_prep Sample Preparation (Liquid) cluster_analysis Combustion Analysis Step1 Syringe 2mg into Tin Capsule Step2 Add V2O5 (Combustion Aid) Step1->Step2 Step3 Cold Weld Seal (Hermetic) Step2->Step3 Step4 Flash Combustion 950°C + O2 Step3->Step4 Step5 GC Separation of N2, CO2, H2O, SO2 Step4->Step5

Figure 2: Optimized CHNS workflow for liquid organophosphorus compounds using Vanadium Pentoxide (


) to ensure complete sulfur recovery.
References
  • Sigma-Aldrich. (2024). O,O-Diethyl methylphosphonothioate Physical Properties and Safety Data. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and Retention Indices of Organophosphorus Compounds. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Royal Society of Chemistry. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate. Physical Chemistry Chemical Physics. Retrieved from

  • U.S. EPA. (2020). Method 8141B: Organophosphorus Compounds by Gas Chromatography. SW-846 Test Methods. Retrieved from

  • Corbridge, D. E. C. (2013). Phosphorus: Chemistry, Biochemistry and Technology. CRC Press. (Standard text for P-NMR shifts and P=S bond stability).

Sources

Safety Operating Guide

Personal protective equipment for handling Phosphonothioic acid, O,O-diethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Hazard Profile & Mechanistic Logic

"Why Standard Protocols Fail"

Handling Phosphonothioic acid, O,O-diethyl ester requires a departure from standard organic chemistry safety protocols. As an organophosphorus (OP) precursor, this compound possesses two distinct hazardous characteristics that dictate our PPE strategy:

  • Lipophilic Dermal Penetration: The diethyl ester moieties render the molecule highly lipophilic. Unlike inorganic acids that burn the skin surface, this compound rapidly diffuses through the stratum corneum and enters the systemic circulation. Once absorbed, it can undergo metabolic activation (oxidative desulfuration) to form oxons, which are potent acetylcholinesterase (AChE) inhibitors [1].

  • High Vapor Pressure & Stench: The compound exhibits a low olfactory threshold (mercaptan-like odor). However, reliance on smell is dangerous due to olfactory fatigue. The volatility necessitates strict respiratory isolation to prevent inhalation toxicity [2].

Core Directive: Treat this chemical as a "skin-silent" lethality hazard. Pain is not an immediate indicator of exposure; systemic toxicity is.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation breakthrough data for organophosphorus esters. Latex is strictly prohibited due to rapid degradation by OPs.

Layered Defense Strategy
Protection ZonePrimary Barrier (Outer)Secondary Barrier (Inner)Technical Rationale
Hand Protection Silver Shield® / 4H® (Laminate) Nitrile (5-8 mil) Causality: Nitrile alone degrades in <30 min against concentrated OPs. Laminate gloves provide >480 min breakthrough time but lack dexterity. The inner nitrile glove preserves dexterity and protects against perspiration.
Body Protection Tychem® 2000 (Yellow) or 4000 Lab Coat (Cotton/Nomex)Causality: Tyvek® (white) is permeable to liquids under pressure. Tychem® provides a chemically impervious barrier against splashes.
Respiratory Fume Hood (Face Velocity >100 fpm) Emergency Only: Full-Face Respirator (OV/P100)Causality: Inhalation is the fastest route to systemic toxicity. If work outside a hood is unavoidable (e.g., spill cleanup), a full-face mask is mandatory to protect mucosal membranes (eyes).
Eye Protection Chemical Splash Goggles Face Shield (8-inch)Causality: Vapors can absorb through the eyes. Safety glasses with side shields are insufficient for liquid handling.
Part 3: Operational Workflow (Synthesis & Transfer)

Objective: Zero-contact handling using closed-system logic.

1. Preparation Phase
  • Neutralization Bath: Prepare a 10% Sodium Hydroxide (NaOH) or 10% Bleach solution before opening the bottle. This is your "kill bucket" for pipettes and septa.

  • Odor Control: Ensure the fume hood exhaust is functioning. If the synthesis generates H2S or thiols, route the exhaust through a bleach scrubber trap.

2. Transfer Protocol (Cannula Method)

Do not pour this chemical. Pouring increases surface area for evaporation and splash risk.

  • Septum Seal: Cap the source bottle with a chemically resistant septum (PTFE-lined).

  • Pressure Equalization: Insert a bleed needle connected to an inert gas line (Nitrogen/Argon) to prevent vacuum lock.

  • Cannulation: Use a double-ended cannula or a gas-tight syringe to transfer the liquid directly from the source to the reaction vessel.

  • Immediate Decon: Immediately submerge the contaminated needle/syringe into the Neutralization Bath.

Part 4: Emergency Response Visualization

In the event of exposure, the "Golden Minute" determines the outcome. Immediate hydrolysis of the agent on the skin is critical.

ExposureResponse Start EXPOSURE DETECTED Type Identify Exposure Type Start->Type Skin Dermal (Skin) Contact Type->Skin Eye Ocular (Eye) Contact Type->Eye Inhale Inhalation Type->Inhale Act1 1. Strip Contaminated Clothing (Do not pull over head - Cut off) Skin->Act1 ActEye Flush at Eyewash Station (Hold eyelids open, 15 min) Eye->ActEye ActAir Move to Fresh Air (Support respiration if needed) Inhale->ActAir Act2 2. Blot (Don't Rub) Excess Chemical Act1->Act2 Act3 3. Wash with Soap & Water (15 min) Alkaline soap preferred Act2->Act3 Medical SEEK MEDICAL ATTENTION Inform: Organophosphorus Exposure Act3->Medical ActEye->Medical ActAir->Medical

Figure 1: Immediate response logic for organophosphorus exposure.[1][2][3][4][5][6] Note that clothing removal must be done carefully to avoid spreading the chemical to the face.

Part 5: Waste Disposal & Neutralization

Disposal must render the reactive P-S or P-O bonds inert. The standard method is Alkaline Hydrolysis .

The Chemistry of Deactivation:



Oxidation (Bleach) converts the thiono (P=S) to the oxo (P=O) form, which is then more susceptible to hydrolysis, though care must be taken as the oxo-intermediate can be toxic. High pH ensures rapid hydrolysis.

WasteNeutralization Waste Liquid Waste (Phosphonothioic Ester) Mix Slow Addition to 10% NaOH or Bleach Waste->Mix In Fume Hood Check Check pH > 10 Stir for 24 Hours Mix->Check Test Test for Oxidizer/Reactive Check->Test Dispose Dispose as Non-Reactive Haz Waste Test->Dispose If Stable

Figure 2: Step-by-step chemical neutralization workflow.

Disposal Protocol:

  • Collect all waste in a dedicated HDPE container labeled "High Hazard: Organophosphorus".

  • Treat with excess 10% Sodium Hypochlorite (Bleach) or 1N NaOH.

  • Allow to stand for 24 hours in a vented hood (gas evolution may occur).

  • Verify pH is basic (>10) before handing over to EHS for incineration [3].

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23426, Phosphonothioic acid, methyl-, O,O-diethyl ester. Retrieved from [Link][7]

  • Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Organophosphorus Pesticides. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[6] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.